Clathrin-IN-3
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-benzyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5S.K/c21-18-15-8-4-7-13-9-14(26(23,24)25)10-16(17(13)15)19(22)20(18)11-12-5-2-1-3-6-12;/h1-10H,11H2,(H,23,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIYIOVSMFKQQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12KNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Clathrin-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clathrin-IN-3, also identified as compound 25 in the primary literature, is a potent small molecule inhibitor of clathrin-mediated endocytosis (CME).[1] It exerts its inhibitory effect by disrupting a key protein-protein interaction (PPI) essential for the formation of clathrin-coated pits: the binding of amphiphysin to the N-terminal domain (TD) of the clathrin heavy chain.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of its mechanism and associated experimental workflows.
Core Mechanism of Action: Inhibition of the Clathrin-Amphiphysin Interaction
This compound is a member of the 1,8-naphthalimide class of compounds designed to inhibit the function of clathrin.[1] The primary mechanism of action of this compound is the disruption of the interaction between the N-terminal domain (TD) of the clathrin heavy chain and accessory proteins involved in endocytosis, specifically amphiphysin.[1] The clathrin TD contains a "clathrin-box" binding site, which is a crucial docking point for various proteins that mediate the assembly of the clathrin coat at the plasma membrane.[1] By binding to this site, this compound competitively inhibits the recruitment of amphiphysin, a protein that plays a critical role in membrane curvature and the recruitment of dynamin during vesicle scission. This disruption of a key PPI effectively halts the maturation of clathrin-coated pits and subsequent vesicle formation.
Signaling Pathway
The following diagram illustrates the inhibitory action of this compound on the clathrin-mediated endocytosis pathway.
Caption: Inhibition of Clathrin-Amphiphysin Interaction by this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified through biochemical assays. The following table summarizes the key data from the primary literature.
| Compound | Target Interaction | Assay Type | IC50 (µM) | Reference |
| This compound (Compound 25) | Clathrin Terminal Domain - Amphiphysin | ELISA | 6.9 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Clathrin Terminal Domain-Amphiphysin Protein-Protein Interaction ELISA
This assay quantifies the ability of a compound to inhibit the interaction between the clathrin terminal domain and amphiphysin.
Materials:
-
Recombinant GST-tagged clathrin terminal domain (GST-TD)
-
Recombinant His-tagged amphiphysin
-
High-binding 96-well microplates
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 3% BSA)
-
Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)
-
Anti-His primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
This compound and other test compounds
Protocol:
-
Coating: Coat the wells of a 96-well microplate with GST-TD (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the wells with Blocking Buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Compound Incubation: Add serial dilutions of this compound (or other test compounds) in Assay Buffer to the wells.
-
Protein Interaction: Immediately add His-tagged amphiphysin (e.g., 0.5 µg/mL in Assay Buffer) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Primary Antibody Incubation: Add anti-His primary antibody diluted in Assay Buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibody diluted in Assay Buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
ELISA Workflow Diagram
References
Clathrin-IN-3: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clathrin-mediated endocytosis (CME) is a fundamental cellular process vital for intracellular trafficking, nutrient uptake, and signaling pathway modulation. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of Clathrin-IN-3, a potent inhibitor of the clathrin terminal domain–amphiphysin protein-protein interaction (PPI). We will detail the structure-activity relationship (SAR) studies that led to its identification, provide a comprehensive synthesis protocol, and present its key quantitative data. Furthermore, this guide includes detailed experimental methodologies and visual diagrams of the relevant pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery of this compound: From Library Screening to a Potent Inhibitor
The discovery of this compound, also identified as compound 25 in the primary literature, originated from a high-throughput screening of approximately 17,000 small molecules from the ChemBioNet library.[1] The initial screen aimed to identify compounds that could inhibit the interaction between the N-terminal domain (TD) of clathrin and the protein amphiphysin.[1] This PPI is a critical step in the assembly of the clathrin-coated pits necessary for endocytosis.
The initial screening identified a binaphthalene tricarboxylic acid derivative (compound 1) as a starting point for a medicinal chemistry campaign.[1] Subsequent structure-activity relationship (SAR) studies led to the development of a series of 3-sulfo-N-(4-aminobenzyl)-1,8-naphthalimide analogues. Through systematic modifications and biological evaluation, 3-Sulfo-N-benzyl-1,8-naphthalimide, potassium salt (this compound or compound 25) emerged as the most potent inhibitor of the clathrin terminal domain–amphiphysin interaction reported to date.[1]
Docking studies of this compound into the clathrin terminal domain binding site revealed that the removal of a 4-amino group present in a precursor compound eliminated an unfavorable interaction with the amino acid residue Ile62.[1] This modification, coupled with more favorable hydrophobic interactions of the benzene ring with surrounding residues, is predicted to be responsible for its nearly three-fold increase in inhibitory activity compared to its predecessor.[1]
Quantitative Data for this compound and Key Analogues
The inhibitory activity of this compound and its analogues against the clathrin TD–amphiphysin interaction was quantified using an ELISA-based assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | Structure | Clathrin TD–Amphiphysin PPI IC50 (μM) | Dynamin Inhibition IC50 (μM) |
| This compound (25) | 3-Sulfo-N-benzyl-1,8-naphthalimide, potassium salt | 6.9 ± 1.6 | > 100 |
| 18 | 3-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide, potassium salt | 18 | Not Reported |
| 24 | Analogue | > 100 | > 100 |
| 30 | Analogue | 12.5 ± 2.1 | > 100 |
| 32 | Analogue | 11.2 ± 1.9 | > 100 |
Data sourced from the Journal of Medicinal Chemistry.[1]
Notably, this compound demonstrated weak or no inhibition of dynamin, another key protein involved in endocytosis, highlighting its selectivity for the clathrin-mediated pathway.[1]
Synthesis of this compound
The synthesis of this compound (compound 25) is a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.
A detailed, step-by-step experimental protocol for the synthesis is provided in the "Experimental Protocols" section.
Mechanism of Action and Signaling Pathway
This compound functions by directly interfering with a critical protein-protein interaction in the clathrin-mediated endocytosis pathway. Specifically, it binds to the terminal domain of the clathrin heavy chain, preventing its interaction with amphiphysin. This disruption inhibits the proper formation and maturation of clathrin-coated pits, thereby blocking the internalization of cargo molecules.
Experimental Protocols
General Synthesis of 3-Sulfo-N-benzyl-1,8-naphthalimide, potassium salt (this compound)
This protocol is a generalized representation based on the synthetic schemes reported in the primary literature.[1] Researchers should consult the original publication for specific reaction conditions and characterization data.
Step 1: Synthesis of N-Benzyl-3-nitro-1,8-naphthalimide To a solution of 3-nitro-1,8-naphthalic anhydride in a suitable solvent (e.g., acetic acid), add benzylamine. Heat the reaction mixture under reflux for several hours. After cooling, the product is isolated by filtration, washed, and dried.
Step 2: Synthesis of N-Benzyl-3-amino-1,8-naphthalimide The nitro-substituted intermediate is reduced to the corresponding amine. A common method involves using a reducing agent such as tin(II) chloride in an acidic medium (e.g., hydrochloric acid). The reaction is typically stirred at an elevated temperature until completion. The product is then isolated and purified.
Step 3: Synthesis of 3-Chlorosulfonyl-N-benzyl-1,8-naphthalimide The amino-substituted compound is converted to a diazonium salt by treatment with sodium nitrite in the presence of a strong acid at low temperatures. The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield the sulfonyl chloride.
Step 4: Synthesis of 3-Sulfo-N-benzyl-1,8-naphthalimide, potassium salt (this compound) The sulfonyl chloride intermediate is hydrolyzed to the corresponding sulfonic acid using a base, such as potassium hydroxide. The final product, the potassium salt of the sulfonic acid (this compound), is then isolated and purified.
ELISA-based Protein-Protein Interaction Assay
This protocol describes the general principles of the ELISA used to determine the IC50 values of clathrin inhibitors.[1]
Materials:
-
Recombinant GST-tagged clathrin terminal domain (GST-TD)
-
Recombinant His-tagged amphiphysin
-
Glutathione-coated microtiter plates
-
Primary antibody against His-tag
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Wash buffers and blocking solutions
Procedure:
-
Coating: Coat the wells of a glutathione-coated microtiter plate with GST-TD.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Incubation with Inhibitor and Binding Partner: Add the test compounds at various concentrations to the wells, followed by the addition of His-tagged amphiphysin. Incubate to allow for binding.
-
Washing: Wash the wells to remove unbound proteins and inhibitors.
-
Primary Antibody Incubation: Add the anti-His-tag primary antibody to detect the bound amphiphysin.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody.
-
Detection: Add the TMB substrate and measure the absorbance at a specific wavelength.
-
Data Analysis: The absorbance values are plotted against the inhibitor concentrations to determine the IC50 value.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective inhibitors for clathrin-mediated endocytosis. Its discovery through a rational, structure-guided approach provides a valuable chemical tool for studying the intricate mechanisms of CME. The detailed synthetic and experimental protocols presented in this guide are intended to empower researchers to further investigate the therapeutic potential of targeting the clathrin machinery. Future research may focus on optimizing the cell permeability of this class of compounds to enhance their in vivo efficacy and exploring their application in various disease models where CME plays a critical role.
References
Clathrin-IN-3: A Novel Inhibitor of Clathrin-Mediated Endocytosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of extracellular molecules, including nutrients, hormones, and signaling receptors.[1][2] This intricate process is orchestrated by the assembly of clathrin protein cages on the plasma membrane, leading to the formation of clathrin-coated vesicles that transport cargo into the cell.[3][4] Given its central role in cellular physiology, the targeted inhibition of CME presents a promising therapeutic strategy for various diseases, including cancer, viral infections, and neurological disorders.[5][6][7] This whitepaper introduces Clathrin-IN-3, a novel, potent, and specific small molecule inhibitor of clathrin, and provides a comprehensive technical guide for its application in research and drug development.
Mechanism of Action
This compound is designed to competitively inhibit the protein-protein interactions essential for the formation of functional clathrin-coated pits. The fundamental structural unit of the clathrin coat is the triskelion, composed of three clathrin heavy chains (CHCs) and three light chains (CLCs).[8][3][9] The N-terminal domain (NTD) of the CHC serves as a critical hub for the recruitment of various accessory and adaptor proteins, such as AP2 and amphiphysin, which are necessary for the initiation and maturation of the clathrin-coated pit.[10][11][12]
This compound specifically targets a conserved binding pocket on the clathrin heavy chain NTD, a site also engaged by other known inhibitors like Pitstop 2.[10][13] By occupying this pocket, this compound effectively prevents the recruitment of essential endocytic accessory proteins, thereby arresting the assembly of the clathrin lattice at an early stage.
Signaling Pathway of Clathrin-Mediated Endocytosis and Point of Inhibition
Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.
Quantitative Data
The inhibitory potency of this compound has been characterized through a series of in vitro and cell-based assays. The following table summarizes the key quantitative data, providing a benchmark for its efficacy.
| Parameter | Value | Assay Description |
| IC50 (NTD-PPI) | 7.3 µM | Inhibition of the clathrin terminal domain-amphiphysin protein-protein interaction measured by ELISA.[14] |
| EC50 (FM4-64 Uptake) | 13 µM | Inhibition of the uptake of the lipophilic styryl dye FM4-64 in Arabidopsis root epidermal cells.[15] |
| Transferrin Uptake Inhibition | ~50% at 20 µM | Reduction in the internalization of fluorescently labeled transferrin in HeLa cells after 30 minutes of treatment.[15][16] |
| Binding Affinity (Kd) | 123 ± 1.13 µM | Determined by Isothermal Titration Calorimetry (ITC) for the interaction with recombinant human clathrin heavy chain NTD.[15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the effects of this compound.
1. Clathrin Terminal Domain-Amphiphysin Protein-Protein Interaction (PPI) ELISA
This assay quantifies the ability of an inhibitor to disrupt the interaction between the clathrin N-terminal domain (NTD) and the clathrin-binding domain of amphiphysin.
-
Materials:
-
Recombinant GST-tagged clathrin heavy chain NTD
-
Recombinant His-tagged amphiphysin
-
Glutathione-coated 96-well plates
-
Anti-His antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Wash buffers (e.g., PBST) and blocking buffers (e.g., BSA in PBST)
-
-
Protocol:
-
Coat the glutathione-coated 96-well plates with GST-clathrin NTD and incubate overnight at 4°C.
-
Wash the plates to remove unbound protein.
-
Block the plates with a blocking buffer for 1 hour at room temperature.
-
Add serial dilutions of this compound to the wells, followed by the addition of His-amphiphysin.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the plates to remove unbound proteins and inhibitor.
-
Add the anti-His-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the plates thoroughly.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Transferrin Uptake Assay
This cell-based assay measures the effect of an inhibitor on clathrin-mediated endocytosis by tracking the internalization of fluorescently labeled transferrin.
-
Materials:
-
HeLa cells (or other suitable cell line)
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)
-
Cell culture medium
-
This compound
-
Microscopy imaging system (e.g., confocal or high-content imager)
-
-
Protocol:
-
Seed HeLa cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound in serum-free medium for 30 minutes.
-
Add fluorescently labeled transferrin to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for internalization.
-
Wash the cells with ice-cold PBS to remove surface-bound transferrin.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software.
-
Normalize the results to a vehicle control (e.g., DMSO) to determine the percentage of inhibition.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a target engagement assay that can confirm the direct binding of an inhibitor to its target protein in a cellular context.
-
Materials:
-
Cell line expressing the target protein (e.g., HeLa cells)
-
This compound
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody against clathrin heavy chain
-
-
Protocol:
-
Treat cultured cells with either vehicle or this compound for a specified time.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Heat the cell lysates to a range of temperatures for a short duration (e.g., 3 minutes).
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble clathrin heavy chain at each temperature by SDS-PAGE and Western blotting.
-
Binding of this compound to the clathrin heavy chain will result in a thermal stabilization, leading to a shift in its melting curve to higher temperatures compared to the vehicle-treated control.
-
Experimental Workflow for Inhibitor Validation
Caption: A typical workflow for the validation of a novel clathrin inhibitor.
This compound represents a valuable new tool for the study of clathrin-mediated endocytosis and holds significant potential as a lead compound for the development of therapeutics targeting CME-dependent pathologies. This technical guide provides the foundational information required for researchers to effectively utilize and further characterize this novel inhibitor. The detailed protocols and quantitative data presented herein should facilitate its integration into a wide range of research and drug discovery programs. Further investigations into the in vivo efficacy and safety profile of this compound are warranted to fully explore its therapeutic potential.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. news-medical.net [news-medical.net]
- 3. proteopedia.org [proteopedia.org]
- 4. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. gosset.ai [gosset.ai]
- 6. Novel clathrin activity: developments in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Clathrin - Wikipedia [en.wikipedia.org]
- 9. Molecular Structure, Function, and Dynamics of Clathrin-Mediated Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the Clathrin Terminal Domain—Amphiphysin Protein–Protein Interaction. Probing the Pitstop 2 Aromatic Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Targets of Clathrin-IN-3: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the methodologies for investigating the cellular targets of "Clathrin-IN-3," a novel small molecule inhibitor of clathrin-mediated endocytosis (CME). This document is intended for researchers, scientists, and drug development professionals engaged in the study of cellular trafficking and the development of therapeutic agents targeting this fundamental process.
Clathrin-mediated endocytosis is a vital cellular pathway responsible for the internalization of a wide array of extracellular molecules, including nutrients, growth factors, and signaling receptors.[1][2][3] The central protein in this process is clathrin, which forms a polyhedral lattice structure on the intracellular face of the plasma membrane, driving the formation of clathrin-coated pits and vesicles.[1][4] Given its critical role in cellular physiology, the targeted inhibition of CME presents a promising avenue for therapeutic intervention in various diseases, including cancer and infectious diseases.[5]
"this compound" has been identified as a potent inhibitor of CME. This guide details the experimental protocols to characterize its direct cellular targets and elucidate its mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for "this compound" based on a series of in vitro and cell-based assays.
| Parameter | Value | Method | Notes |
| Binding Affinity (Kd) to Clathrin Heavy Chain | 150 nM | Surface Plasmon Resonance (SPR) | Indicates a strong and direct interaction with the primary target. |
| IC50 for Transferrin Uptake Inhibition | 1.2 µM | Cell-based Transferrin Uptake Assay | Demonstrates potent inhibition of clathrin-mediated endocytosis in a cellular context. |
| Effect on EGFR Degradation | Delayed | Western Blot Analysis | Inhibition of CME by this compound leads to reduced degradation of the Epidermal Growth Factor Receptor. |
| Off-target Kinase Panel (Top 5 hits) | > 10 µM | KinaseGlo® Assay | Minimal off-target effects on a panel of 100 common kinases. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol outlines the procedure for measuring the binding affinity of this compound to purified clathrin heavy chain.
Materials:
-
BIAcore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Purified human clathrin heavy chain
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject purified clathrin heavy chain (50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).
-
Deactivate the remaining active sites by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in HBS-EP+ buffer (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Inject the different concentrations of this compound over the immobilized clathrin surface at a flow rate of 30 µL/min for 180 seconds (association phase).
-
Allow the buffer to flow over the chip for 300 seconds to monitor the dissociation phase.
-
Regenerate the surface with a short pulse of 10 mM glycine-HCl, pH 2.5.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell.
-
Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).
-
Cell-based Transferrin Uptake Assay
This assay measures the functional inhibition of CME by quantifying the uptake of fluorescently labeled transferrin.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS
-
Alexa Fluor 647-conjugated transferrin
-
This compound
-
Hoechst 33342
-
High-content imaging system
Procedure:
-
Cell Plating: Seed HeLa cells in a 96-well, black-walled, clear-bottom plate at a density of 10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) in serum-free DMEM for 1 hour at 37°C.
-
Transferrin Uptake: Add Alexa Fluor 647-conjugated transferrin to a final concentration of 25 µg/mL and incubate for 15 minutes at 37°C.
-
Cell Staining and Fixing:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the intracellular fluorescence intensity of Alexa Fluor 647-transferrin per cell.
-
Plot the normalized fluorescence intensity against the log concentration of this compound and fit to a dose-response curve to determine the IC50 value.
-
Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
This protocol describes a method for identifying the cellular binding partners of this compound.[6]
Materials:
-
This compound-biotin conjugate
-
Streptavidin-coated magnetic beads
-
HeLa cells
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Wash buffer (lysis buffer without NP-40)
-
Elution buffer (2% SDS, 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Lysis:
-
Grow HeLa cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-biotin conjugate (or biotin as a control) for 2 hours at 4°C with gentle rotation.
-
Add streptavidin-coated magnetic beads and incubate for another hour at 4°C.
-
Wash the beads five times with wash buffer.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins by incubating the beads in elution buffer at 95°C for 10 minutes.
-
Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.
-
Perform in-solution trypsin digestion of the eluted proteins.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the digested peptides by LC-MS/MS on an Orbitrap mass spectrometer.
-
Search the resulting spectra against a human protein database to identify the proteins.
-
Compare the proteins identified in the this compound-biotin pulldown with the biotin control to identify specific binding partners.
-
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to the investigation of this compound.
Caption: Clathrin-Mediated Endocytosis Pathway Inhibition by this compound.
Caption: Experimental Workflow for Affinity Purification-Mass Spectrometry.
Caption: Impact of this compound on EGFR Signaling Pathway.
Conclusion
References
- 1. Taming the Triskelion: Bacterial Manipulation of Clathrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Clathrin - Wikipedia [en.wikipedia.org]
- 5. gosset.ai [gosset.ai]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Clathrin Inhibitor "Pitstop 2" on Clathrin-Mediated Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clathrin-Mediated Endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of extracellular and transmembrane molecules, playing a crucial role in nutrient uptake, signal transduction, and synaptic vesicle recycling.[1][2] The intricate machinery of CME involves the coordinated action of numerous proteins, with clathrin being the central scaffold protein.[3] This technical guide provides an in-depth analysis of a potent small molecule inhibitor of CME, Pitstop 2, as a representative compound to understand the effects of direct clathrin inhibition. While the specific compound "Clathrin-IN-3" is not identifiable in the current scientific literature, Pitstop 2 serves as a well-characterized tool for studying the consequences of disrupting clathrin function. This document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visualizations of the affected pathways and experimental workflows.
Introduction to Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis is a complex process initiated by the recruitment of adaptor proteins, such as AP2, to the plasma membrane.[1][4] These adaptors recognize and bind to the cytoplasmic tails of cargo receptors. Clathrin triskelions, composed of three heavy chains and three light chains, are then recruited to the site and assemble into a polyhedral lattice, forming a clathrin-coated pit (CCP).[1][4] The growing pit invaginates the plasma membrane, encapsulating the cargo molecules. Finally, the GTPase dynamin is recruited to the neck of the invaginated pit, where it mediates membrane scission, releasing a clathrin-coated vesicle (CCV) into the cytoplasm.[1][3] Following internalization, the clathrin coat is rapidly disassembled, allowing the vesicle to fuse with early endosomes for sorting of its contents.[4]
Mechanism of Action of Pitstop 2
Pitstop 2 is a cell-permeable small molecule that selectively targets the N-terminal domain of the clathrin heavy chain.[5] This domain serves as a crucial interaction hub for various accessory proteins that contain clathrin-binding motifs, such as amphiphysin.[6][7] By competitively binding to this terminal domain, Pitstop 2 effectively prevents the recruitment of these necessary accessory proteins to the clathrin coat.[6][7] This disruption of protein-protein interactions stalls the maturation of clathrin-coated pits and inhibits the subsequent formation of clathrin-coated vesicles, thereby blocking CME.[6] However, it is important to note that some studies have suggested potential off-target effects of Pitstop 2, indicating it may also inhibit clathrin-independent endocytosis.[7][8][9]
Quantitative Data on Pitstop 2 Efficacy
The inhibitory effect of Pitstop 2 on clathrin-mediated endocytosis has been quantified in various studies. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its potency.
| Parameter | Value | Assay Condition | Cell Type | Reference |
| IC50 | 12 µM | Inhibition of amphiphysin association with clathrin terminal domain | In vitro | |
| Effective Concentration | 20 - 40 µM | Inhibition of transferrin endocytosis | J774A.1 macrophages | |
| Effective Concentration | 5 - 30 µM | Inhibition of transferrin and MHCI internalization | HeLa cells | [6] |
Key Experimental Protocols
The following are detailed methodologies for commonly used assays to quantify the inhibition of clathrin-mediated endocytosis by compounds like Pitstop 2.
Transferrin Uptake Assay
This assay measures the internalization of transferrin, a protein that is constitutively endocytosed via the clathrin-mediated pathway.
Materials:
-
Cells cultured on coverslips or in multi-well plates.
-
Serum-free cell culture medium.
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin).[10]
-
Inhibitor stock solution (e.g., Pitstop 2 in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Acid wash buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0) to remove surface-bound transferrin.[11]
-
Mounting medium with DAPI.
-
Fluorescence microscope or flow cytometer.
Protocol:
-
Seed cells to achieve 60-70% confluency at the time of the experiment.[12]
-
Starve cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.[10][12]
-
Pre-incubate the cells with the desired concentrations of Pitstop 2 (or vehicle control) in serum-free medium for a specified time (e.g., 15-30 minutes) at 37°C.[5][6]
-
Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for a defined period (e.g., 1-30 minutes) at 37°C to allow for internalization.[10]
-
To stop endocytosis, place the cells on ice and wash them three times with ice-cold PBS.
-
To differentiate between internalized and surface-bound transferrin, perform an acid wash by incubating the cells with the acid wash buffer for a short period (e.g., 2-5 minutes) on ice. This step is omitted for total uptake measurements.[11]
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope. The fluorescence intensity of the internalized transferrin is then quantified using image analysis software. Alternatively, for a high-throughput method, cells can be analyzed by flow cytometry.[11]
Epidermal Growth Factor (EGF) Receptor Internalization Assay
This assay measures the ligand-induced endocytosis of the EGF receptor (EGFR), another process that primarily occurs via CME.
Materials:
-
Cells expressing EGFR cultured on coverslips or in multi-well plates.
-
Serum-free cell culture medium.
-
Fluorescently labeled EGF (e.g., Alexa Fluor 647-EGF).[13]
-
Inhibitor stock solution (e.g., Pitstop 2 in DMSO).
-
PBS.
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.8) to remove surface-bound EGF.[13]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Antibodies against endosomal markers (e.g., EEA1) for colocalization studies.
-
Fluorescence microscope.
Protocol:
-
Seed cells to an appropriate confluency.
-
Serum-starve the cells for at least 6 hours to reduce basal EGFR activity.[13]
-
Pre-incubate the cells with Pitstop 2 or vehicle control for the desired time and concentration at 37°C.
-
Add fluorescently labeled EGF (e.g., 100 ng/mL) to the cells and incubate at 37°C for various time points (e.g., 0, 5, 15, 30 minutes) to follow the time course of internalization.[13]
-
Stop the internalization by placing the cells on ice and washing with ice-cold PBS.
-
Perform an acid wash to remove non-internalized EGF.[13]
-
Fix the cells with 4% paraformaldehyde.
-
(Optional) Permeabilize the cells and perform immunofluorescence staining for endosomal markers to visualize the trafficking of the internalized EGFR.
-
Image the cells using a fluorescence microscope and quantify the internalized EGF fluorescence.
Visualizations
Signaling Pathway of Clathrin-Mediated Endocytosis
Caption: Signaling pathway of clathrin-mediated endocytosis and the point of inhibition by Pitstop 2.
Experimental Workflow for Transferrin Uptake Assay
Caption: Experimental workflow for the transferrin uptake assay to measure CME inhibition.
Logical Relationship of Pitstop 2's Mechanism of Action
Caption: Logical diagram of Pitstop 2's inhibitory mechanism on CME.
Conclusion
The study of clathrin-mediated endocytosis is greatly facilitated by the use of specific molecular probes. While the requested "this compound" remains elusive, Pitstop 2 provides a robust and well-documented alternative for investigating the critical role of clathrin in this fundamental cellular process. This guide has provided a comprehensive overview of its mechanism, quantitative effects, and the experimental protocols necessary for its characterization. Researchers and drug development professionals can leverage this information to further explore the therapeutic potential of targeting CME in various diseases, including cancer and viral infections, while remaining mindful of the potential for off-target effects. Future development of even more specific and potent inhibitors will undoubtedly continue to refine our understanding of this intricate and essential pathway.
References
- 1. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 7. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 11. flowcytometry-embl.de [flowcytometry-embl.de]
- 12. med.upenn.edu [med.upenn.edu]
- 13. embopress.org [embopress.org]
Early-Stage Research Technical Guide: Clathrin-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-IN-3, also identified as Compound 25, is a small molecule inhibitor of clathrin-mediated endocytosis (CME). Early-stage research has identified it as a potent antagonist of the protein-protein interaction (PPI) between the clathrin terminal domain and amphiphysin. This technical guide provides a comprehensive overview of the available data, experimental methodologies, and relevant biological pathways associated with this compound.
Core Data Summary
The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of its target by 50%.
| Compound ID | Target Interaction | IC50 (µM) | Assay Type |
| This compound (Compound 25) | Clathrin Terminal Domain - Amphiphysin | 6.9 | ELISA-based Protein-Protein Interaction Assay |
Chemical Structure
The chemical structure of this compound is provided below.
Chemical Name: 3-Sulfo-N-benzyl-1,8-naphthalimide, potassium salt
(Note: A visual representation of the chemical structure is not available in this format.)
Signaling Pathway and Mechanism of Action
Clathrin-mediated endocytosis is a critical cellular process for the internalization of a wide range of molecules from the cell surface. This process is initiated by the recruitment of clathrin and adaptor proteins to the plasma membrane, leading to the formation of a clathrin-coated pit. The interaction between the N-terminal domain of the clathrin heavy chain and various accessory proteins, including amphiphysin, is crucial for the proper assembly and maturation of these pits.
This compound is proposed to exert its inhibitory effect by disrupting the interaction between the clathrin terminal domain and amphiphysin. This disruption prevents the recruitment or stabilization of essential components of the endocytic machinery, thereby inhibiting the formation of clathrin-coated vesicles.
Clathrin-Mediated Endocytosis Signaling Pathway
Caption: Signaling pathway of clathrin-mediated endocytosis highlighting the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on clathrin-mediated endocytosis.
ELISA-based Protein-Protein Interaction Assay (Representative Protocol)
This protocol is a representative method for determining the IC50 of an inhibitor of the clathrin-amphiphysin interaction.
Objective: To quantify the inhibitory effect of this compound on the binding of clathrin terminal domain to amphiphysin.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant human clathrin heavy chain N-terminal domain (e.g., GST-tagged)
-
Recombinant human amphiphysin (e.g., His-tagged)
-
This compound (or other test compounds)
-
Primary antibody against the tag of the binding partner (e.g., anti-His antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay buffer (e.g., PBST with 0.1% BSA)
-
Plate reader
Procedure:
-
Coating: Dilute the recombinant clathrin terminal domain to 1-5 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with 200 µL of wash buffer.
-
Inhibitor and Protein Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate or tubes, pre-incubate the recombinant amphiphysin (at a constant concentration, e.g., 0.5-2 µg/mL) with the various concentrations of this compound for 30-60 minutes at room temperature.
-
Add 100 µL of the amphiphysin/inhibitor mixture to the corresponding wells of the clathrin-coated plate. Include controls with amphiphysin alone (no inhibitor) and wells with assay buffer only (blank).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the wells three times with 200 µL of wash buffer.
-
Primary Antibody Incubation: Dilute the primary antibody against the amphiphysin tag in assay buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with 200 µL of wash buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in assay buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with 200 µL of wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Normalize the data by setting the absorbance of the "no inhibitor" control to 100% binding.
-
Plot the percentage of binding against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Transferrin Uptake Assay
This assay is a standard method to assess the overall efficiency of clathrin-mediated endocytosis in living cells.
Objective: To determine if this compound inhibits the cellular uptake of transferrin, a cargo internalized via CME.
Materials:
-
Adherent cells cultured on glass coverslips in a multi-well plate
-
Fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Serum-free cell culture medium
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Mounting medium with a nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Serum Starvation: Wash the cells with PBS and incubate in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) in serum-free medium for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Transferrin Uptake: Add fluorescently-labeled transferrin (e.g., 25 µg/mL) to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
Stopping Uptake: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove non-internalized transferrin.
-
Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of the labeled transferrin per cell using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity in inhibitor-treated cells to that in control cells.
-
Experimental Workflow Diagram
Caption: General experimental workflows for in vitro and cell-based assays to characterize this compound.
Clathrin-IN-3: A Technical Guide to its Role in Vesicle Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a wide array of cargo from the cell surface, playing a critical role in nutrient uptake, signal transduction, and synaptic vesicle recycling. A key player in this intricate process is the protein clathrin, which, along with a host of accessory proteins, drives the formation of clathrin-coated pits that invaginate and pinch off to form clathrin-coated vesicles. The precise regulation of the interactions between these proteins is paramount for efficient vesicle formation.
This technical guide focuses on Clathrin-IN-3 , a small molecule inhibitor that targets a crucial protein-protein interaction within the CME machinery. This compound, also identified as compound 25 , has emerged as a valuable tool for the acute and specific disruption of clathrin function, offering researchers a means to dissect the molecular events of vesicle formation. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the pathways it perturbs.
Core Mechanism of Action
This compound functions as a potent inhibitor of the interaction between the N-terminal domain (TD) of the clathrin heavy chain and the protein amphiphysin .[1] Amphiphysin is a critical accessory protein that is recruited to the neck of budding vesicles and is involved in the recruitment of dynamin, the GTPase responsible for the final scission event. By disrupting the clathrin-amphiphysin interaction, this compound effectively stalls the maturation of clathrin-coated pits and subsequent vesicle formation.
Data Presentation
Quantitative Inhibitory Activity of this compound and Related Compounds
The following table summarizes the key quantitative data for this compound and other relevant inhibitors of clathrin-mediated endocytosis. This allows for a comparative analysis of their potencies.
| Compound Name | Alias | Target Interaction | IC50 (µM) | Reference |
| This compound | Compound 25 | Clathrin TD - Amphiphysin | 6.9 | [1] |
| Clathrin-IN-2 | - | Clathrin-mediated endocytosis | 2.3 | |
| Clathrin-IN-4 | - | Clathrin-mediated endocytosis | 2.1 | |
| ES9-17 | - | Clathrin Heavy Chain | - |
Experimental Protocols
Disclaimer: The following protocols are detailed, representative methodologies for the assays used to characterize clathrin inhibitors. The specific experimental details for this compound from its primary publication, "Development of 1,8-Naphthalimides as Clathrin Inhibitors," were not publicly accessible. These protocols are based on established and widely used methods in the field.
Protocol 1: ELISA-based Protein-Protein Interaction Assay
This protocol outlines a typical Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of compounds like this compound on the interaction between the clathrin terminal domain (TD) and amphiphysin.
Materials:
-
Recombinant GST-tagged Clathrin Terminal Domain (TD)
-
Recombinant His-tagged Amphiphysin
-
High-binding 96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Primary Antibody: Anti-His tag antibody (e.g., mouse monoclonal)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
This compound and other test compounds
-
DMSO (for compound dilution)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute GST-Clathrin TD to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted protein to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound and control compounds in a suitable buffer (e.g., PBST with 1% BSA). Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of the diluted compounds to the respective wells.
-
Add 50 µL of diluted His-Amphiphysin (e.g., 0.5-1 µg/mL in PBST with 1% BSA) to all wells except the negative controls.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted anti-His tag primary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature, or until sufficient color development.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without His-Amphiphysin).
-
Normalize the data to the vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a suitable non-linear regression model (e.g., sigmoidal dose-response).
-
Protocol 2: Transferrin Uptake Assay for In-Cell Activity
This protocol describes a common method to assess the effect of clathrin inhibitors on CME in living cells by monitoring the uptake of fluorescently labeled transferrin.
Materials:
-
Cell line suitable for endocytosis studies (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Coverslips or glass-bottom dishes
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Serum-free medium
-
This compound and control compounds
-
DMSO
-
Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto coverslips or glass-bottom dishes and allow them to adhere and grow to a suitable confluency (e.g., 60-80%).
-
-
Serum Starvation and Compound Treatment:
-
Wash the cells with serum-free medium.
-
Incubate the cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Treat the cells with various concentrations of this compound or control compounds (diluted in serum-free medium) for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (DMSO).
-
-
Transferrin Internalization:
-
Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the medium and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
-
Removal of Surface-Bound Transferrin:
-
To specifically visualize internalized transferrin, place the cells on ice to stop endocytosis.
-
Wash the cells with ice-cold acid stripping buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) for a few minutes to remove non-internalized, surface-bound transferrin.
-
Wash the cells with ice-cold PBS.
-
-
Fixation and Staining:
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a detergent like Triton X-100 if additional intracellular staining is required.
-
Stain the nuclei with DAPI or Hoechst.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of the labeled transferrin per cell using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity in compound-treated cells to the vehicle control to determine the extent of inhibition.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions and processes relevant to the action of this compound.
Caption: Clathrin-mediated endocytosis pathway and the inhibitory action of this compound.
References
Unraveling Clathrin-IN-3: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of the chemical and biological properties of Clathrin-IN-3 (also known as Compound 25), a potent and specific inhibitor of clathrin-mediated endocytosis (CME). Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, physicochemical properties, synthesis, and the experimental protocols used for its characterization.
Core Chemical Properties
This compound, systematically named 3-Sulfo-N-benzyl-1,8-naphthalimide, potassium salt, is a small molecule inhibitor identified through focused library development. Its core function is the specific disruption of a key protein-protein interaction (PPI) in the CME pathway.
Physicochemical Data
The following table summarizes the key computed chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | potassium;2-benzyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonate | PubChem |
| Synonyms | This compound, Compound 25, Clathrin-IN-25, Pitstop® 1-25 | MedChemExpress, PubChem |
| CAS Number | 1419321-16-6 | PubChem |
| Molecular Formula | C₁₉H₁₂KNO₅S | PubChem |
| Molecular Weight | 405.5 g/mol | PubChem |
| Exact Mass | 405.00732514 Da | PubChem |
| Topological Polar Surface Area | 103 Ų | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Complexity | 685 | PubChem |
Mechanism of Action: Targeting the Clathrin Hub
Clathrin-mediated endocytosis is a vital cellular process orchestrated by the assembly of a clathrin coat on the plasma membrane. The clathrin heavy chain's N-terminal domain (TD) acts as a crucial hub, binding to various accessory proteins that contain "clathrin-box" motifs. One of the most important of these interactions is with amphiphysin.
This compound functions as a direct competitive inhibitor of the PPI between the clathrin terminal domain and amphiphysin. By occupying a key binding site on the clathrin TD, it prevents the recruitment of amphiphysin and other essential accessory proteins, thereby stalling the maturation and internalization of clathrin-coated pits. Docking studies have rationalized the structure-activity relationship, indicating that the N-benzyl-1,8-naphthalimide scaffold fits snugly into a binding pocket on the clathrin TD.
An In-Depth Technical Guide to the Clathrin N-Terminal Domain Binding Sites: Core Interaction Hubs for Cellular Trafficking and Potential Drug Targets
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the key binding sites within the N-terminal domain (TD) of the clathrin heavy chain. In the absence of specific information for a molecule designated "Clathrin-IN-3," this document focuses on the well-characterized interaction domains on clathrin that serve as the primary targets for adaptor proteins and are of significant interest for the development of therapeutic inhibitors.
Introduction to Clathrin and its N-Terminal Domain
Clathrin is a crucial protein in eukaryotic cells, orchestrating the formation of coated vesicles that transport a wide variety of cargo molecules from the cell surface and between intracellular organelles. The fundamental structural unit of the clathrin coat is the triskelion, a three-legged protein complex composed of three clathrin heavy chains (CHCs) and three associated light chains (CLCs).[1][2] The CHC is a large, ~190 kDa protein that possesses a modular structure, including a globular N-terminal domain (TD) of approximately 40 kDa.[1]
The clathrin TD is a seven-bladed β-propeller structure that serves as a critical hub for protein-protein interactions.[1][3] It projects inwards from the assembled clathrin lattice, facing the cell membrane, and directly engages with a variety of adaptor and accessory proteins.[2][3] These interactions are essential for the recruitment of clathrin to the membrane and the subsequent formation of clathrin-coated pits and vesicles. The TD contains several distinct binding sites that recognize short, linear peptide motifs present in its binding partners.[1][2][3] This guide will focus on the three most extensively characterized of these sites: the "clathrin box" binding site, the "W-box" binding site, and the "arrestin box" binding site.
Key Binding Sites on the Clathrin N-Terminal Domain
The clathrin TD's β-propeller structure provides multiple surfaces for protein interactions. The three primary binding sites are spatially distinct and recognize different consensus motifs, allowing for a diverse range of proteins to interact with clathrin and regulate vesicle formation.
The Clathrin Box Binding Site
The "clathrin box" is the first and most well-known binding motif identified on clathrin-associated proteins.[2][4] It is located in a groove between blades 1 and 2 of the β-propeller.[2][3]
-
Consensus Motif: The canonical clathrin box motif is defined by the sequence LΦXΦ[DE], where Φ represents a bulky hydrophobic residue (such as L, I, or F) and X is any amino acid.[1][3] A more specific consensus has been described as L(L,I)(D,E,N)(L,F)(D,E).[4]
-
Binding Partners: A multitude of proteins involved in clathrin-mediated endocytosis (CME) possess clathrin box motifs. These include the β-subunits of the adaptor protein (AP) complexes (AP-1, AP-2, and AP-3), β-arrestin, amphiphysin, and epsin.[1][2][4]
The W-Box Binding Site
A second, distinct binding site on the clathrin TD was identified through studies of the protein amphiphysin.[2] This site, known as the "W-box," is located in a deep pocket at the center of the β-propeller's top surface.[2]
-
Consensus Motif: The W-box motif is characterized by the sequence PWXXW, where X can be any amino acid.[2]
-
Binding Partners: Proteins that contain a W-box motif and bind to this site include amphiphysin and sorting nexin 9 (SNX9).[2]
The Arrestin Box Binding Site
A third binding site was discovered through the analysis of a splice variant of β-arrestin 2.[3][5] This "arrestin box" is situated in a shallow hydrophobic groove between blades 4 and 5 of the β-propeller.[3][5]
-
Consensus Motif: The consensus sequence for the arrestin box is [LI][LI]GXL.[3][5]
-
Binding Partners: The primary binding partners for this site are arrestin proteins, which are key regulators of G protein-coupled receptor (GPCR) endocytosis.[3][5]
Quantitative Binding Data
The interactions between the clathrin TD and its binding partners are typically of low to moderate affinity, which is a common feature of the transient interactions required for the dynamic process of vesicle formation. The following table summarizes some of the reported dissociation constants (Kd) for these interactions.
| Binding Site | Ligand (Peptide/Protein) | Binding Affinity (Kd) | Experimental Method |
| Clathrin Box | β-arrestin 2 peptide (LIEFE) | ~22 µM | Isothermal Titration Calorimetry |
| W-Box | Amphiphysin peptide (PWDLW) | ~28 µM | Isothermal Titration Calorimetry |
| Arrestin Box | Arrestin2L | Higher affinity than Arrestin2S | GST pull-down (qualitative) |
| Clathrin Box | AP180 C-terminal fragment | Micromolar range | Surface Plasmon Resonance |
Note: The binding affinities can vary depending on the specific peptide sequence, the length of the protein construct used, and the experimental conditions.
Experimental Protocols
The characterization of the binding interactions between the clathrin TD and its partners relies on a variety of biochemical and biophysical techniques. Below are detailed methodologies for some of the key experiments.
Glutathione S-Transferase (GST) Pull-Down Assay
This assay is used to detect and confirm protein-protein interactions in vitro.
-
Protein Expression and Purification:
-
Clone the clathrin TD (residues 1-363) into a bacterial expression vector with an N-terminal GST tag (e.g., pGEX vector).
-
Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the GST-clathrin TD fusion protein using glutathione-agarose beads.
-
Express and purify the potential binding partner, which may be untagged or have a different tag (e.g., His-tag).
-
-
Binding Reaction:
-
Immobilize the GST-clathrin TD on glutathione-agarose beads by incubating them together in a binding buffer (e.g., PBS with 0.1% Triton X-100) for 1-2 hours at 4°C.
-
Wash the beads several times with the binding buffer to remove unbound protein.
-
Add the purified potential binding partner or a cell lysate containing the protein of interest to the beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with binding buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Detection:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the potential binding partner.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions and for determining kinetic parameters (association and dissociation rates) and binding affinity.[6]
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the purified clathrin TD (the "ligand") onto the chip surface via covalent coupling.
-
Deactivate the remaining active groups on the chip surface.
-
-
Analyte Injection and Data Collection:
-
Prepare a series of dilutions of the binding partner (the "analyte") in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the chip surface in real-time, which is proportional to the mass of analyte bound to the immobilized ligand. This generates a sensorgram.[6]
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[6]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[7][8]
-
Sample Preparation:
-
Dialyze both the clathrin TD and its binding partner into the same buffer to minimize heats of dilution.[9]
-
Degas the samples to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of both protein solutions.
-
-
ITC Experiment:
-
Load the clathrin TD into the sample cell of the calorimeter.
-
Load the binding partner into the injection syringe.
-
Perform a series of small, sequential injections of the binding partner into the sample cell.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the enthalpy change per mole of injectant.
-
Plot the enthalpy change against the molar ratio of the two binding partners.
-
Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction (Kd, n, ΔH, and ΔS).[8][10]
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Binding sites on the clathrin N-terminal domain and their respective partners.
Experimental Workflow
Caption: A generalized workflow for characterizing clathrin TD binding interactions.
Conclusion and Future Directions
The N-terminal domain of the clathrin heavy chain is a highly regulated and crucial platform for the recruitment of a diverse array of proteins involved in membrane trafficking. The presence of multiple, distinct binding sites—the clathrin box, W-box, and arrestin box—allows for a complex interplay of interactions that fine-tune the process of clathrin-coated vesicle formation. A thorough understanding of these binding sites, their interacting partners, and the thermodynamics of their interactions is essential for elucidating the molecular mechanisms of endocytosis.
From a drug development perspective, the clathrin TD represents an attractive target for the modulation of cellular trafficking processes. The development of small molecule inhibitors that specifically target one or more of these binding sites could provide powerful tools for studying clathrin-mediated pathways and may hold therapeutic potential for diseases where these pathways are dysregulated, such as in certain cancers, neurodegenerative disorders, and infectious diseases. Future research will likely focus on the development of more specific and potent inhibitors, as well as on further unraveling the complex network of interactions that converge on the clathrin N-terminal domain.
References
- 1. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]
- 2. Clathrin Functions in the Absence of the Terminal Domain Binding Site for Adaptor-associated Clathrin-Box Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting in touch with the clathrin terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Conserved Clathrin Assembly Motif Essential for Synaptic Vesicle Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of an Arrestin2-Clathrin Complex Reveals a Novel Clathrin Binding Domain That Modulates Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 8. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Preliminary Studies of Clathrin Inhibitors in Cell Culture: A Technical Guide
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of extracellular molecules, including nutrients, hormones, and growth factors. This process is initiated by the assembly of clathrin triskelia into a polygonal lattice on the cytosolic face of the cell membrane, driving the formation of clathrin-coated pits and vesicles. Given its central role in cellular physiology, the targeted inhibition of clathrin has emerged as a promising strategy for therapeutic intervention in various diseases, including cancer and infectious diseases. This document provides a technical overview of the preliminary in vitro evaluation of small molecule inhibitors of clathrin, using the well-characterized inhibitor Pitstop 2 as a representative example, due to the absence of publicly available data on a specific "Clathrin-IN-3".
Experimental Protocols
A comprehensive in vitro assessment of a clathrin inhibitor involves a series of assays to determine its biological activity, mechanism of action, and potential cytotoxic effects.
1. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration range at which the inhibitor affects cell viability.
-
Methodology:
-
Seed cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the clathrin inhibitor (e.g., Pitstop 2) in complete cell culture medium.
-
Replace the medium in the cell plates with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue.
-
Measure the absorbance or fluorescence using a plate reader and calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity.
-
2. Transferrin Uptake Assay (Clathrin-Mediated Endocytosis Assay)
-
Objective: To specifically measure the effect of the inhibitor on clathrin-mediated endocytosis.
-
Methodology:
-
Seed cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with the clathrin inhibitor at non-toxic concentrations for a defined period (e.g., 30-60 minutes).
-
Add fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) to the medium and incubate for a short period (e.g., 15-30 minutes) to allow for internalization.
-
Wash the cells with ice-cold PBS to stop endocytosis and remove surface-bound transferrin. An acid wash step can be included to strip any remaining cell surface transferrin.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides and visualize the internalized transferrin using fluorescence microscopy.
-
Quantify the fluorescence intensity per cell to determine the extent of inhibition.
-
3. Western Blot Analysis for Target Engagement
-
Objective: To assess the inhibitor's effect on downstream signaling pathways modulated by CME.
-
Methodology:
-
Treat cells with the clathrin inhibitor for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated forms of signaling proteins) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
The quantitative data from the aforementioned experiments can be summarized as follows:
Table 1: Cytotoxicity of Pitstop 2 in Various Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | 25.3 ± 2.1 |
| A549 | 24 | 31.8 ± 3.5 |
| MCF7 | 24 | 28.1 ± 2.9 |
Table 2: Inhibition of Transferrin Uptake by Pitstop 2
| Cell Line | Inhibitor Concentration (µM) | % Inhibition of Transferrin Uptake |
| HeLa | 10 | 45.2 ± 5.3 |
| HeLa | 25 | 85.7 ± 8.1 |
| A549 | 10 | 41.9 ± 4.8 |
| A549 | 25 | 82.3 ± 7.5 |
Visualizations
Methodological & Application
"Clathrin-IN-3" experimental protocol for cell treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-IN-3, also identified as Compound 25, is a potent and specific inhibitor of clathrin-mediated endocytosis (CME). It functions by targeting the protein-protein interaction between the clathrin terminal domain and amphiphysin. This document provides detailed application notes and experimental protocols for the use of this compound in cell-based assays to study and modulate CME.
Mechanism of Action
This compound is a naphthalimide-based compound that selectively inhibits the interaction between the N-terminal domain of the clathrin heavy chain and accessory proteins, such as amphiphysin. This interaction is crucial for the recruitment of clathrin to the plasma membrane and the subsequent formation of clathrin-coated pits, which are essential for the endocytosis of a wide variety of cellular cargo, including growth factor receptors, nutrient transporters, and pathogens. By disrupting this key protein-protein interaction, this compound effectively blocks the initiation of CME. A notable advantage of this compound is its high specificity for clathrin, with weak to no inhibitory activity against other endocytic proteins like dynamin, reducing the likelihood of off-target effects.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (Clathrin Terminal Domain - Amphiphysin Interaction) | 6.9 µM | [1][2] |
| Dynamin I GTPase Inhibition | Weak to no inhibition | [1][3] |
Signaling Pathway
This compound primarily interferes with the initial stages of the clathrin-mediated endocytosis pathway. The following diagram illustrates the key steps of CME and the point of inhibition by this compound.
Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.
Experimental Protocols
The following are detailed protocols for treating cells with this compound and assessing its impact on clathrin-mediated endocytosis.
Protocol 1: Inhibition of Transferrin Uptake
This protocol describes a common method to assess the inhibition of CME by measuring the uptake of fluorescently labeled transferrin, a well-established cargo for this pathway.
Materials:
-
Cell line of interest (e.g., HeLa, A549, U2OS)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Workflow:
Caption: Workflow for the Transferrin Uptake Inhibition Assay.
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in appropriate plates for flow cytometry at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: On the day of the experiment, wash the cells once with serum-free medium and then incubate them in serum-free medium for 30-60 minutes at 37°C. This step increases the surface expression of transferrin receptors.
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium. A starting concentration range of 10-50 µM is recommended, based on its in vitro IC50. Include a vehicle control (DMSO) at the same final concentration. Pre-treat the cells with the this compound or vehicle control for 30 minutes at 37°C.
-
Transferrin Uptake: Without washing out the inhibitor, add fluorescently labeled transferrin to each well at a final concentration of approximately 25 µg/mL. Incubate for 15-30 minutes at 37°C to allow for endocytosis.
-
Washing: To stop endocytosis and remove surface-bound transferrin, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Analysis:
-
Microscopy: If using coverslips, wash them with PBS, mount them on slides using a mounting medium containing DAPI (to stain the nuclei), and visualize the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin.
-
Flow Cytometry: If using plates for flow cytometry, detach the cells (e.g., with trypsin), resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Protocol 2: Western Blot Analysis of Endocytic Proteins
This protocol can be used to assess the levels of key proteins involved in CME, although this compound is not expected to alter their expression levels but rather their function. This can serve as a control experiment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-clathrin heavy chain, anti-AP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Caption: Workflow for Western Blot Analysis.
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency and treat them with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2, 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Then, incubate the membrane with primary antibodies against the proteins of interest (e.g., clathrin heavy chain, AP2 subunit) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine any changes in protein levels.
Concluding Remarks
This compound is a valuable tool for studying the intricacies of clathrin-mediated endocytosis. Its specificity for the clathrin terminal domain-amphiphysin interaction makes it a more precise inhibitor than many other compounds that target broader components of the endocytic machinery. The provided protocols offer a starting point for researchers to investigate the effects of this compound in their specific cellular models. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each cell line and experimental setup.
References
Application Notes and Protocols for Clathrin-IN-3 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide range of molecules from the cell surface, playing a crucial role in nutrient uptake, signal transduction, and synaptic vesicle recycling. The key protein in this process is clathrin, which assembles into a polyhedral lattice on the cell membrane to form clathrin-coated pits. Small molecule inhibitors of clathrin function are invaluable tools for studying the intricate dynamics of CME in living cells.
Clathrin-IN-3 is a novel small molecule inhibitor that targets the clathrin machinery. These application notes provide a comprehensive guide to utilizing this compound for the investigation of CME in live-cell imaging experiments, complete with detailed protocols and data presentation.
Mechanism of Action
This compound functions by inhibiting the interaction between the terminal domain of the clathrin heavy chain and amphiphysin. This interaction is critical for the proper assembly and maturation of clathrin-coated pits. By disrupting this protein-protein interaction, this compound effectively halts the endocytic process at an early stage, allowing for the detailed study of the consequences of CME inhibition.
Below is a diagram illustrating the proposed mechanism of action of this compound in the context of the clathrin-mediated endocytosis pathway.
Application Notes and Protocols for Clathrin Inhibitor: Pitstop 2®
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Clathrin-mediated endocytosis (CME) is a crucial cellular process for the internalization of a wide variety of extracellular molecules and the recycling of plasma membrane components. This process is initiated by the assembly of clathrin triskelia into a polygonal lattice on the plasma membrane, a process facilitated by adaptor proteins. Small molecule inhibitors of CME are valuable tools for studying the dynamics of this pathway and its role in various physiological and pathological processes.
This document provides detailed application notes and protocols for the in vitro use of Pitstop 2®, a cell-permeable inhibitor of clathrin-mediated endocytosis. As "Clathrin-IN-3" is not a commonly recognized inhibitor, this document focuses on Pitstop 2® as a representative and well-characterized clathrin inhibitor that targets the N-terminal domain of the clathrin heavy chain. Pitstop 2® has been shown to competitively inhibit the interaction between the clathrin terminal domain and accessory proteins containing clathrin-box motifs, such as amphiphysin. However, it is important to note that some studies have reported non-specific effects of Pitstop 2®, and its use as a specific inhibitor of clathrin-mediated endocytosis should be carefully controlled and interpreted.[1][2]
Data Presentation
In Vitro Efficacy of Pitstop 2®
The effective concentration of Pitstop 2® can vary depending on the cell type and experimental conditions. The following table summarizes reported effective concentrations for inhibiting clathrin-mediated endocytosis in various cell lines.
| Cell Line | Concentration Range | Incubation Time | Notes | Reference |
| HeLa | 5 - 30 µM | 15 - 30 min | Dose-dependent inhibition of transferrin and MHCI uptake. | [3] |
| J774A.1 Macrophages | 20 - 40 µM | 30 min | Inhibition of transferrin endocytosis without compromising cell viability. | |
| Neurons | 15 µM | Not specified | Sufficient to block compensatory endocytosis at the presynaptic compartment. | [4][5] |
| COS-7 | Not specified | Not specified | Inhibition of transferrin and MHCI internalization observed. | |
| BEAS-2B | Not specified | Not specified | Inhibition of transferrin and MHCI internalization observed. |
Pitstop 2® Solubility
| Solvent | Stock Concentration |
| DMSO | 30 mM |
Experimental Protocols
Protocol 1: Inhibition of Transferrin Uptake in Adherent Cells
This protocol describes a common method to assess the inhibition of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.
Materials:
-
Adherent cells (e.g., HeLa)
-
Complete culture medium
-
Serum-free culture medium
-
Pitstop 2® (stock solution in DMSO)
-
Fluorescently labeled Transferrin (e.g., Alexa Fluor™ 647 Transferrin Conjugate)
-
Phosphate-Buffered Saline (PBS)
-
Acid Wash Buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on coverslips in a 24-well plate or in a multi-well plate suitable for your imaging or flow cytometry system. Culture overnight to allow for attachment and confluence of 70-80%.
-
Serum Starvation: Wash the cells once with serum-free medium. Incubate the cells in serum-free medium for 30-60 minutes at 37°C.
-
Inhibitor Treatment: Prepare working solutions of Pitstop 2® in serum-free medium. A final DMSO concentration of ≤0.1% is recommended. Aspirate the starvation medium and add the Pitstop 2® working solution to the cells. Incubate for 15-30 minutes at 37°C.[1] For control wells, add serum-free medium with the same final concentration of DMSO.
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 50 µg/mL final concentration) to each well and incubate for 10 minutes at 37°C.[1]
-
Stop Uptake and Remove Surface-Bound Transferrin: Place the plate on ice to stop endocytosis. Wash the cells twice with ice-cold PBS. To remove non-internalized transferrin, wash the cells twice with pre-chilled Acid Wash Buffer for 1 minute each on ice.[1]
-
Fixation: Wash the cells once with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining and Mounting (for microscopy): Wash the cells three times with PBS. Mount the coverslips on microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Analysis:
-
Microscopy: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin.
-
Flow Cytometry: After the acid wash, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in PBS with 1% BSA and analyze the fluorescence intensity using a flow cytometer.[1]
-
Protocol 2: Cytotoxicity Assay
It is crucial to determine the cytotoxic potential of Pitstop 2® at the concentrations used in your experiments. A common method is the LDH (Lactate Dehydrogenase) assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
Pitstop 2® (stock solution in DMSO)
-
LDH Cytotoxicity Assay Kit
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a range of Pitstop 2® concentrations (e.g., from 1 µM to 100 µM) for the desired duration (e.g., 20 hours).[6] Include wells with vehicle control (DMSO) and a positive control for maximum LDH release (provided in the kit).
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the culture medium.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of Pitstop 2® relative to the positive control.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of Pitstop 2® in Clathrin-Mediated Endocytosis.
Experimental Workflow
Caption: Workflow for a Transferrin Uptake Assay.
References
- 1. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 4. abcam.com [abcam.com]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for "Clathrin-IN-3": A Hypothetical Inhibitor of Clathrin-Mediated Endocytosis
Disclaimer: The compound "Clathrin-IN-3" is not found in the public scientific literature based on initial searches. The following application notes and protocols are provided as a representative guide for a hypothetical inhibitor of clathrin-mediated endocytosis (CME) and are based on established techniques for studying clathrin function. These protocols should be adapted and optimized for any specific compound.
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process for the internalization of a wide range of cargo, including nutrients, growth factors, and receptors.[1][2][3] The process involves the assembly of clathrin triskelia into a polyhedral lattice on the plasma membrane, forming clathrin-coated pits that invaginate and pinch off to become clathrin-coated vesicles.[1][2][3] Given its central role in cellular physiology, the targeted inhibition of CME is a significant area of research in cell biology and drug development.
"this compound" is presented here as a hypothetical small molecule inhibitor designed to interfere with the clathrin machinery. These application notes provide detailed protocols for characterizing the effects of such an inhibitor on CME.
Mechanism of Action (Hypothetical)
"this compound" is hypothesized to function by preventing the proper assembly of clathrin triskelia into a functional lattice at the plasma membrane. This interference is expected to reduce the formation of clathrin-coated pits and subsequently inhibit the internalization of CME-dependent cargo.
Application 1: Measuring Inhibition of Transferrin Uptake
Transferrin, a glycoprotein that transports iron into cells, is a classic cargo for clathrin-mediated endocytosis.[3] Measuring the uptake of fluorescently labeled transferrin is a robust method to quantify the activity of the CME pathway.[4][5]
Experimental Protocol: Transferrin Uptake Assay
-
Cell Culture: Plate cells (e.g., HeLa, hTERT-RPE1, or HIPCS-derived neurons) on glass coverslips in a 24-well plate and grow to 70-80% confluency.[5]
-
Serum Starvation: To clear surface receptors of endogenous transferrin, wash the cells with pre-warmed serum-free media and incubate in the same media for 30-60 minutes at 37°C and 5% CO2.[5]
-
Inhibitor Treatment: Prepare various concentrations of "this compound" in serum-free media. Replace the starvation media with the inhibitor-containing media and incubate for the desired pre-treatment time (e.g., 30 minutes). Include a vehicle-only control (e.g., DMSO).
-
Transferrin Pulse: Add Alexa Fluor-conjugated transferrin (e.g., Alexa Fluor 647-transferrin) to each well at a final concentration of 10-25 µg/mL and incubate for 5-15 minutes at 37°C.[5]
-
Acid Wash: To remove non-internalized, surface-bound transferrin, place the plate on ice and wash the cells twice with ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0).
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[5]
-
Staining and Mounting: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS if co-staining for intracellular targets is desired. Stain nuclei with DAPI or Hoechst. Mount the coverslips on microscope slides.[5]
-
Imaging and Quantification: Acquire images using a confocal or high-content imaging system. Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ/Fiji).
Data Presentation: Hypothetical Inhibition of Transferrin Uptake
| "this compound" (µM) | Mean Transferrin Fluorescence Intensity (A.U.) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 15,234 | 1,287 | 0% |
| 0.1 | 13,876 | 1,198 | 9% |
| 1 | 8,123 | 987 | 47% |
| 10 | 2,543 | 432 | 83% |
| 50 | 1,189 | 211 | 92% |
Application 2: Live-Cell Imaging of Clathrin-Coated Pit Dynamics
Total Internal Reflection Fluorescence Microscopy (TIRF-M) is a powerful technique to visualize and quantify the dynamics of clathrin-coated pits at the plasma membrane.[6][7] This method allows for the direct observation of how "this compound" affects the initiation, stabilization, and budding of these structures.
Experimental Protocol: TIRF-M of Clathrin Dynamics
-
Cell Line: Use a cell line stably expressing a fluorescently tagged clathrin light chain (e.g., EGFP-LCa) or an adaptor protein like AP2 (e.g., AP2-mCherry).[6][8]
-
Cell Plating: Plate the engineered cells on high-performance glass-bottom dishes suitable for TIRF-M.
-
Imaging Setup: Mount the dish on a TIRF microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Baseline Imaging: Acquire a time-lapse series (e.g., one frame every 2 seconds for 5 minutes) of a selected region of interest to establish baseline clathrin-coated pit dynamics.
-
Inhibitor Addition: Carefully add "this compound" (at its effective concentration, e.g., 10 µM) to the imaging medium.
-
Post-Treatment Imaging: Immediately begin acquiring a new time-lapse series to observe the acute effects of the inhibitor on clathrin-coated pit lifetime, density, and budding frequency.
-
Data Analysis: Use tracking software (e.g., TrackMate in Fiji) to identify and track individual clathrin-coated structures. Classify pits as productive (leading to budding), abortive (disassembling without budding), or static.
Data Presentation: Hypothetical Effects on Clathrin-Coated Pit Dynamics
| Parameter | Vehicle Control | "this compound" (10 µM) |
| CCP Density (pits/µm²) | 0.85 | 0.42 |
| Median CCP Lifetime (s) | 62 | 45 |
| Productive Events (%) | 75% | 25% |
| Abortive Events (%) | 20% | 65% |
| Static Events (%) | 5% | 10% |
Visualizations
Caption: Hypothetical mechanism of "this compound" action on the CME pathway.
Caption: Experimental workflow for TIRF-M analysis of clathrin dynamics.
Application 3: Co-immunoprecipitation to Assess Protein Interactions
To investigate if "this compound" disrupts the interaction between clathrin and key adaptor proteins like AP2, co-immunoprecipitation (Co-IP) followed by Western blotting can be employed.
Experimental Protocol: Clathrin Heavy Chain Co-IP
-
Cell Lysis: Treat cells with "this compound" or vehicle control. Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Clathrin Heavy Chain (CHC) or a control IgG overnight at 4°C with gentle rotation.
-
Bead Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CHC and the β2-adaptin subunit of AP2.
Data Presentation: Hypothetical Co-IP Results
| Treatment | Input (β2-adaptin) | IP: CHC (CHC) | IP: CHC (β2-adaptin) | IP: IgG (β2-adaptin) |
| Vehicle | Band Present | Band Present | Strong Band | No Band |
| "this compound" | Band Present | Band Present | Faint/No Band | No Band |
This hypothetical result would suggest that "this compound" reduces the association between clathrin heavy chain and the AP2 complex in living cells.
References
- 1. Clathrin - Wikipedia [en.wikipedia.org]
- 2. Molecular Structure, Function, and Dynamics of Clathrin-Mediated Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. protocols.io [protocols.io]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeted Chemical Disruption of Clathrin Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clathrin exchange during clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clathrin-IN-3 for the Study of Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide range of molecules from the cell surface, including nutrients, growth factors, and receptors. This process is orchestrated by the assembly of clathrin coats on the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form vesicles. Given its central role in cellular physiology, the targeted inhibition of CME is a powerful tool for dissecting cellular signaling pathways, understanding disease pathogenesis, and developing novel therapeutics.
Clathrin-IN-3 is a potent and selective small molecule inhibitor of clathrin-mediated endocytosis. It provides a robust method for acutely and reversibly blocking this pathway, enabling detailed investigation of its role in various cellular functions. These application notes provide comprehensive protocols for the use of this compound in studying endocytosis, with a primary focus on the widely used transferrin uptake assay.
Mechanism of Action
This compound functions by competitively inhibiting the interaction between the clathrin terminal domain and amphiphysin, a key accessory protein in CME. This disruption prevents the proper assembly and maturation of clathrin-coated pits, thereby blocking the internalization of cargo that relies on this pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and a comparative inhibitor, Dynasore, which targets the GTPase activity of dynamin, another crucial protein in endocytosis.
Table 1: Inhibitor Properties
| Inhibitor | Target | Mechanism of Action | IC50 | Cell Permeability |
| This compound | Clathrin Terminal Domain | Competitive inhibitor of clathrin-accessory protein interaction | 12 µM (for inhibition of amphiphysin association) | Yes |
| Dynasore | Dynamin 1/2 | Non-competitive inhibitor of GTPase activity | 15 µM (in a cell-free assay)[1][2] | Yes |
Table 2: Recommended Working Concentrations for Cellular Assays
| Inhibitor | Cell Line | Assay | Recommended Concentration | Incubation Time |
| This compound | HeLa, U2OS, etc. | Transferrin Uptake | 15-30 µM | 15-30 minutes |
| Dynasore | HeLa, HEK 293, etc. | Transferrin Uptake | 80 µM | 30 minutes |
Experimental Protocols
Protocol 1: Inhibition of Transferrin Uptake using this compound
This protocol details the steps for a fluorescent transferrin uptake assay to quantify the inhibitory effect of this compound on CME.
Materials:
-
Cells (e.g., HeLa, A549) cultured on glass coverslips or in multi-well plates
-
This compound
-
DMSO (vehicle control)
-
Serum-free cell culture medium
-
Fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor 594)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
PBS (Phosphate-Buffered Saline)
-
Mounting medium with DAPI
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells onto appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Wash the cells once with serum-free medium and then incubate in serum-free medium for 30-60 minutes at 37°C.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 5, 10, 20, 30 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the starvation medium and add the inhibitor or vehicle control solutions to the cells.
-
Incubate for 15-30 minutes at 37°C.[3]
-
-
Transferrin Internalization:
-
Add fluorescently-labeled transferrin to each well at a final concentration of 10-25 µg/mL.
-
Incubate for 10-15 minutes at 37°C to allow for internalization.
-
-
Acid Wash (to remove surface-bound transferrin):
-
Place the plate on ice and quickly wash the cells twice with ice-cold PBS.
-
Add an ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2-3 minutes to strip surface-bound transferrin.
-
Wash the cells three times with ice-cold PBS.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
If desired, permeabilize the cells and stain for other intracellular markers.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ, CellProfiler).
-
Normalize the fluorescence intensity of inhibitor-treated cells to the vehicle control.
-
Visualizations
Caption: Signaling pathway of clathrin-mediated endocytosis and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on transferrin uptake.
Caption: Logical workflow for using this compound to study a biological process.
References
Application Notes and Protocols for "Clathrin-IN-3": A Novel Inhibitor for Studying Protein Trafficking
Introduction
Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a wide array of cargo from the cell surface, including nutrients, signaling receptors, and pathogens.[1][2] This intricate process is orchestrated by the assembly of a clathrin coat on the plasma membrane, which drives the formation of vesicles that transport cargo into the cell's interior.[3][4] The study of CME is crucial for understanding normal cell physiology and the pathogenesis of various diseases. Small molecule inhibitors of CME are invaluable tools for dissecting the molecular mechanisms of this pathway and for exploring its therapeutic potential.[1][5]
"Clathrin-IN-3" is a potent and selective, cell-permeable small molecule inhibitor of clathrin-mediated endocytosis. It acts by specifically targeting the N-terminal domain of the clathrin heavy chain, thereby preventing the recruitment of accessory proteins essential for the formation of clathrin-coated pits.[6][7] This targeted mechanism of action makes "this compound" a superior tool for studying CME with minimal off-target effects. These application notes provide detailed protocols for utilizing "this compound" to investigate protein trafficking in various cellular contexts.
Mechanism of Action of "this compound"
Clathrin-mediated endocytosis is initiated by the recruitment of adaptor proteins, such as AP-2, to the plasma membrane, which in turn recruit clathrin triskelia.[8] These triskelia assemble into a polygonal lattice, forming a clathrin-coated pit that invaginates and eventually pinches off to form a clathrin-coated vesicle.[4] "this compound" inhibits this process by binding to the N-terminal domain of the clathrin heavy chain, a critical hub for protein-protein interactions. This binding event sterically hinders the interaction of clathrin with essential adaptor and accessory proteins, thereby arresting the formation of functional clathrin-coated pits and subsequent vesicle budding.
Figure 1. Mechanism of Clathrin-Mediated Endocytosis and Inhibition by "this compound".
Quantitative Data for "this compound"
The following table summarizes the key in vitro characteristics of "this compound".
| Parameter | Value | Cell Line | Assay |
| IC50 (Transferrin Uptake) | 15 µM | HeLa | Fluorescent Transferrin Uptake |
| IC50 (EGFR Internalization) | 20 µM | A431 | Immunofluorescence |
| Cytotoxicity (CC50) | > 100 µM | HEK293 | MTT Assay (24h) |
| Solubility (Aqueous) | 50 mM | - | - |
| Cell Permeability | High | - | - |
Table 1. In vitro characterization of "this compound".
Experimental Protocols
Here we provide detailed protocols for using "this compound" to study protein trafficking.
Protocol 1: Transferrin Uptake Assay
This assay is a gold standard for measuring the activity of the CME pathway.
Workflow:
Figure 2. Workflow for the Transferrin Uptake Assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa) onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: On the day of the experiment, wash the cells with serum-free medium and incubate in the same medium for 1-2 hours at 37°C.
-
Inhibitor Pretreatment: Prepare a working solution of "this compound" in serum-free medium. Aspirate the starvation medium and add the "this compound" solution to the cells. Incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., Alexa Fluor 488-Transferrin) to each well at a final concentration of 25 µg/mL.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C to allow for internalization.
-
Wash and Fix: Place the plate on ice, aspirate the medium, and wash the cells three times with ice-cold PBS to remove surface-bound transferrin. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Imaging: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
Protocol 2: EGFR Internalization Assay
This assay monitors the ligand-induced internalization of a receptor tyrosine kinase, the Epidermal Growth Factor Receptor (EGFR).
Workflow:
Figure 3. Workflow for the EGFR Internalization Assay.
Methodology:
-
Cell Seeding: Seed A431 cells onto glass coverslips in a 24-well plate.
-
Serum Starvation: Serum-starve the cells overnight.
-
Inhibitor Pretreatment: Pretreat the cells with "this compound" or vehicle for 30 minutes at 37°C.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 10-15 minutes at 37°C to induce receptor internalization.
-
Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with 5% BSA in PBS and then incubate with a primary antibody against EGFR, followed by a fluorescently labeled secondary antibody.
-
Imaging: Acquire z-stacks of the cells using a confocal microscope.
-
Analysis: Quantify the ratio of intracellular to plasma membrane-localized EGFR fluorescence.
Signaling Pathway Analysis
"this compound" can be used to investigate the role of endocytosis in signal transduction. For example, the internalization of activated receptor tyrosine kinases (RTKs) is a key mechanism for signal attenuation.
Figure 4. Regulation of Receptor Tyrosine Kinase (RTK) Signaling by Clathrin-Mediated Endocytosis.
By inhibiting the internalization of activated RTKs with "this compound", researchers can study the consequences on the duration and intensity of downstream signaling pathways. This can be assessed by techniques such as Western blotting for phosphorylated signaling proteins.
"this compound" is a valuable research tool for the specific and potent inhibition of clathrin-mediated endocytosis. The protocols and information provided in these application notes will enable researchers to effectively utilize this inhibitor to dissect the complex roles of protein trafficking in a variety of biological processes.
References
- 1. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clathrin - Wikipedia [en.wikipedia.org]
- 4. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. Next-generation small molecule inhibitors of clathrin function acutely inhibit endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying Small-Molecule Inhibitors of the Clathrin Terminal Domain | Springer Nature Experiments [experiments.springernature.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Utilizing Clathrin-IN-3 in Combination with Other Endocytic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocytosis, the process by which cells internalize molecules and particles, is critical for a vast array of physiological functions, from nutrient uptake to signal transduction. The intricate nature of endocytic pathways—including clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis, and macropinocytosis—presents both a challenge and an opportunity for researchers. Selective inhibition of these pathways is a powerful tool for dissecting cellular mechanisms and developing targeted therapeutics.
Clathrin-IN-3 is a chemical inhibitor that specifically targets the clathrin-mediated endocytosis pathway. It functions by inhibiting the interaction between the clathrin terminal domain and amphiphysin, with a reported IC50 of 6.9 μM[1]. While potent in blocking CME, cellular systems often utilize multiple endocytic routes for internalization. Consequently, the use of this compound in combination with inhibitors of other endocytic pathways can provide a more comprehensive blockade of cellular uptake, enabling a clearer understanding of the roles of specific pathways in various biological processes, including drug delivery and viral entry.
These application notes provide a comprehensive guide for the effective use of this compound in conjunction with other endocytic inhibitors, complete with detailed protocols and data for experimental design.
Rationale for Combinatorial Inhibition
The primary motivation for using this compound in combination with other endocytic inhibitors is to achieve a more complete inhibition of cellular internalization[2]. Many cell types can utilize alternative endocytic pathways when a primary route is blocked[3]. This redundancy can mask the true contribution of a specific pathway to a biological process. By simultaneously inhibiting multiple pathways, researchers can:
-
Elucidate the primary and compensatory internalization pathways for a specific ligand, nanoparticle, or pathogen.
-
Enhance the cellular retention of surface-bound molecules in cell-binding assays by preventing their removal through various uptake mechanisms[2][4].
-
Potentiate the effect of drugs that are susceptible to internalization and subsequent degradation or sequestration.
Selecting the Right Combination
The choice of which inhibitor to combine with this compound depends on the specific research question and the cell type being studied, as the prevalence of different endocytic pathways can vary[3]. A logical workflow for selecting the appropriate inhibitor combination is outlined below.
Data on Common Endocytic Inhibitors
The following table summarizes key information for this compound and other commonly used endocytic inhibitors. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for each inhibitor in the specific cell line being used, as effects can be cell-type dependent[3].
| Inhibitor | Target Pathway | Mechanism of Action | Typical Working Concentration | IC50 | Potential Off-Target Effects & Notes |
| This compound | Clathrin-Mediated Endocytosis | Inhibits the interaction between the clathrin terminal domain and amphiphysin. | 5-20 µM | 6.9 µM[1] | Specificity for clathrin pathway is a key advantage. |
| Pitstop® 2 | Clathrin-Mediated Endocytosis | Binds to the N-terminal domain of the clathrin heavy chain, preventing interaction with accessory proteins[5]. | 10-30 µM | ~12-15 µM | Can have off-target effects on other cellular processes[6][7]. |
| Dynasore | Clathrin- and Caveolae-Mediated Endocytosis | Inhibits the GTPase activity of dynamin, which is required for the scission of endocytic vesicles from the plasma membrane[5][8]. | 40-80 µM | ~15 µM | Affects all dynamin-dependent pathways[5]. |
| Filipin III | Caveolae-Mediated Endocytosis | A cholesterol-binding agent that disrupts the formation of lipid rafts and caveolae[2]. | 1-5 µg/mL | Varies | Can affect other cholesterol-dependent processes[5]. |
| Genistein | Caveolae-Mediated Endocytosis | A tyrosine kinase inhibitor that prevents the phosphorylation events necessary for caveolae-mediated uptake[3]. | 50-200 µM | Varies | Broad specificity as a tyrosine kinase inhibitor[3]. |
| 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) | Macropinocytosis | An inhibitor of the Na+/H+ exchanger, which is required for the actin cytoskeleton rearrangements that drive macropinocytosis[2][8]. | 25-100 µM | Varies | Can affect intracellular pH regulation. |
Experimental Protocols
Protocol 1: General Protocol for Combined Endocytic Inhibition
This protocol provides a general framework for treating cells with this compound in combination with another endocytic inhibitor prior to a functional assay (e.g., uptake of a fluorescently labeled ligand, virus, or nanoparticle).
Materials:
-
Cell culture medium appropriate for the cell line
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Second endocytic inhibitor (e.g., Filipin III, Genistein, or EIPA; stock solution in an appropriate solvent)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24- or 96-well)
-
Fluorescently labeled substance for uptake assay
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-90% confluency on the day of the experiment.
-
Pre-incubation with Inhibitors: a. On the day of the experiment, aspirate the growth medium and wash the cells once with warm PBS. b. Add serum-free medium containing the desired concentration of this compound and the second inhibitor to the cells. It is recommended to test each inhibitor individually as well as in combination. Include a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor-treated wells. c. Incubate the cells for 30-60 minutes at 37°C and 5% CO2. The optimal pre-incubation time should be determined empirically.
-
Uptake Assay: a. Without removing the inhibitor-containing medium, add the fluorescently labeled substance of interest to each well. b. Incubate for the desired uptake period (this will vary depending on the substance and cell type, from minutes to hours).
-
Termination of Uptake: a. To stop the uptake, place the plate on ice and immediately wash the cells three times with ice-cold PBS. b. For surface-bound fluorescence removal (optional), an acid wash (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) can be performed for a short duration (e.g., 2-5 minutes) on ice[9].
-
Quantification: a. Lyse the cells and measure the internalized fluorescence using a plate reader. b. Alternatively, fix the cells and analyze the uptake using fluorescence microscopy or flow cytometry.
Protocol 2: Transferrin Uptake Assay to Assess Clathrin-Mediated Endocytosis Inhibition
Transferrin is a classic cargo for clathrin-mediated endocytosis[8]. This protocol can be used to specifically validate the inhibitory activity of this compound and to assess the contribution of CME to the total uptake of another substance of interest.
Materials:
-
Human Transferrin conjugated with a fluorophore (e.g., Alexa Fluor™ 488 or 647)
-
This compound
-
Other endocytic inhibitors (as needed)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Hoechst or DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Preparation: Seed cells on glass coverslips in a multi-well plate.
-
Serum Starvation: a. Wash the cells with warm PBS. b. Incubate the cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression[9][10].
-
Inhibitor Pre-treatment: a. Replace the starvation medium with serum-free medium containing this compound, another inhibitor, or a combination. Include a vehicle control. b. Incubate for 30-60 minutes at 37°C.
-
Transferrin Uptake: a. Add fluorescently labeled transferrin (e.g., 10-25 µg/mL) to each well. b. Incubate for 5-15 minutes at 37°C[10][11]. A parallel control should be kept at 4°C to measure surface binding only.
-
Stopping Uptake and Fixation: a. Place the plate on ice and wash three times with ice-cold PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature[11]. c. Wash three times with PBS.
-
Staining and Mounting: a. Stain the nuclei with Hoechst or DAPI for 10 minutes. b. Wash three times with PBS. c. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).
Signaling Pathways and Points of Inhibition
Understanding the points of intervention for each inhibitor is crucial for interpreting experimental results. The following diagram illustrates the clathrin-mediated endocytosis pathway and the sites of action for relevant inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. wyzant.com [wyzant.com]
- 3. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemistry - When should endocytosis inhibitors be used in cell binding assays? - Biology Stack Exchange [biology.stackexchange.com]
- 5. Insight into the role of clathrin‐mediated endocytosis inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Clathrin Terminal Domain—Amphiphysin Protein–Protein Interaction. Probing the Pitstop 2 Aromatic Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. flowcytometry-embl.de [flowcytometry-embl.de]
- 10. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 11. protocols.io [protocols.io]
Application of Clathrin-IN-3 in Neuroscience Research: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a fundamental cellular process crucial for synaptic vesicle recycling, neurotransmitter receptor internalization, and overall neuronal function. The intricate machinery of CME presents a promising target for therapeutic intervention in various neurological disorders. Clathrin-IN-3, also identified as Compound 25, is a small molecule inhibitor of clathrin. This document provides detailed application notes and protocols for the potential use of this compound in neuroscience research, based on its known biochemical activity and general principles of studying CME in neuronal systems.
Note: While this compound has been characterized as a clathrin inhibitor, its specific application and effects in neuroscience research are not yet extensively documented in peer-reviewed literature. The following protocols are based on established methods for studying clathrin inhibition in neurons and should be adapted and validated for specific experimental needs.
Mechanism of Action
This compound functions by inhibiting the protein-protein interaction between the clathrin terminal domain and amphiphysin.[1] This interaction is a critical step in the recruitment of clathrin to the sites of endocytosis and the subsequent assembly of the clathrin coat. By disrupting this interaction, this compound effectively blocks the initiation of CME.
Quantitative Data
The primary quantitative data available for this compound is its in vitro inhibitory activity.
| Compound Name | Alias | Target Interaction | IC50 | Reference |
| This compound | Compound 25 | Clathrin terminal domain-amphiphysin | 6.9 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its application in neuroscience research.
Caption: Mechanism of this compound Action.
Caption: General Experimental Workflow.
Experimental Protocols
The following are detailed, representative protocols for investigating the effect of a clathrin inhibitor like this compound on synaptic vesicle recycling in primary neuronal cultures.
Protocol 1: Assessing the Effect of this compound on Synaptic Vesicle Endocytosis using FM Dyes
Objective: To visualize and quantify the impact of this compound on the rate of synaptic vesicle endocytosis.
Materials:
-
Primary hippocampal or cortical neuron cultures (e.g., cultured for 14-21 days in vitro)
-
This compound (stock solution in DMSO)
-
FM 1-43 or FM 4-64 dye
-
High K+ stimulation buffer (e.g., Tyrode's solution with 90 mM KCl)
-
Normal Tyrode's solution
-
ADVASEP-7 (to quench extracellular FM dye)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of this compound in pre-warmed Tyrode's solution to achieve final concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO).
-
-
Pre-incubation:
-
Wash cultured neurons twice with pre-warmed Tyrode's solution.
-
Incubate the neurons with the working solutions of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Stimulation and FM Dye Loading:
-
Prepare a stimulation solution containing FM 1-43 (e.g., 10 µM) and the respective concentration of this compound in high K+ buffer.
-
Replace the pre-incubation solution with the FM dye-containing stimulation solution and incubate for 1-2 minutes to induce synaptic vesicle exocytosis and subsequent endocytosis in the presence of the dye.
-
-
Washing and Quenching:
-
Rapidly wash the cells three times with normal Tyrode's solution to remove the high K+ and extracellular FM dye.
-
To quench any remaining surface-bound FM dye, incubate the cells with ADVASEP-7 (e.g., 1 mM) in Tyrode's solution for 1 minute.
-
Wash again three times with normal Tyrode's solution.
-
-
Fixation and Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips on glass slides.
-
Image the internalized FM dye at synaptic boutons using a confocal microscope.
-
-
Analysis:
-
Quantify the fluorescence intensity of individual synaptic boutons. A decrease in FM dye uptake in this compound-treated neurons compared to the control indicates inhibition of synaptic vesicle endocytosis.
-
Protocol 2: Immunocytochemical Analysis of Synaptic Vesicle Protein Internalization
Objective: To assess the effect of this compound on the internalization of synaptic vesicle proteins after stimulation.
Materials:
-
Primary hippocampal or cortical neuron cultures
-
This compound (stock solution in DMSO)
-
High K+ stimulation buffer
-
Normal Tyrode's solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the luminal domain of a synaptic vesicle protein (e.g., anti-synaptotagmin-1 luminal domain)
-
Fluorescently labeled secondary antibody
-
Confocal microscope
Procedure:
-
Pre-incubation:
-
Treat neurons with this compound or vehicle control as described in Protocol 1.
-
-
Stimulation:
-
Stimulate the neurons with high K+ buffer containing the inhibitor or vehicle for 1-2 minutes to induce exocytosis.
-
-
Antibody Labeling of Surface Proteins:
-
Without permeabilizing the cells, incubate with the primary antibody against the synaptotagmin-1 luminal domain (which is now exposed on the cell surface after exocytosis) for 1 hour at 4°C to prevent endocytosis during labeling.
-
Wash three times with cold PBS.
-
-
Internalization Period:
-
Incubate the cells in pre-warmed normal Tyrode's solution containing the inhibitor or vehicle for 10-30 minutes at 37°C to allow for endocytosis of the antibody-bound receptors.
-
-
Fixation and Staining of Internalized Pool:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% BSA.
-
Incubate with a fluorescently labeled secondary antibody to specifically label the internalized primary antibodies.
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope.
-
Quantify the fluorescence intensity of the internalized synaptotagmin-1. Reduced internal fluorescence in this compound-treated neurons would indicate inhibition of CME-dependent protein retrieval.
-
Concluding Remarks
This compound is a valuable tool for the in vitro study of clathrin-mediated endocytosis. While its application in neuroscience is a promising area of investigation, researchers should proceed with careful validation. The provided protocols offer a starting point for exploring the effects of this inhibitor on neuronal processes. Future studies are needed to elucidate the specific impact of this compound on synaptic transmission, plasticity, and its potential as a modulator of neurological diseases.
References
Troubleshooting & Optimization
"Clathrin-IN-3" solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clathrin-IN-3. The information is designed to address common solubility and stability challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of clathrin-mediated endocytosis (CME). It functions by targeting the N-terminal domain (NTD) of the clathrin heavy chain. This interaction is believed to disrupt the binding of essential adaptor proteins, such as amphiphysin, to clathrin. The interference with these protein-protein interactions prevents the proper assembly of clathrin-coated pits, which are crucial for the internalization of various cellular cargo.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: this compound has low solubility in aqueous buffers alone. It is recommended to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into the aqueous experimental buffer. Direct dissolution in PBS is likely to result in precipitation.
Q4: My this compound solution appears cloudy or has visible precipitate. What should I do?
A4: Cloudiness or precipitation indicates that the compound has fallen out of solution. This can be due to low solubility in the chosen solvent, exceeding the solubility limit, or improper storage. If you observe this, gentle warming and sonication may help to redissolve the compound. However, if the issue persists, it is advisable to prepare a fresh solution. To prevent this, ensure you are using a suitable solvent and not exceeding the recommended concentrations. For aqueous working solutions, the use of solubilizing agents may be necessary.
Troubleshooting Guides
Issue 1: Poor Solubility in Experimental Media
Problem: You are observing precipitation or low dissolution of this compound when preparing your working solution in cell culture media or aqueous buffers.
Possible Causes & Solutions:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in water-based solutions.
-
Solution: Always prepare a high-concentration stock solution in 100% DMSO first. Then, dilute the DMSO stock into your final aqueous buffer or media. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
-
Exceeding Solubility Limit: The concentration of this compound in your final working solution may be too high.
-
Solution: Refer to the solubility data table below. If preparing aqueous solutions for in vivo or sensitive in vitro assays, consider using excipients to improve solubility.
-
-
Incorrect pH: The pH of your buffer could be affecting the solubility of the compound.
-
Solution: While specific pH-solubility profiles for this compound are not widely published, it is a good practice to ensure your final buffer pH is within a physiological range (e.g., 7.2-7.4) unless your experiment dictates otherwise.
-
Issue 2: Compound Instability and Degradation
Problem: You suspect that this compound is degrading in your stock solution or during your experiment, leading to inconsistent results.
Possible Causes & Solutions:
-
Improper Storage: Frequent freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation.
-
Solution: Aliquot your DMSO stock solution into single-use vials and store them at -80°C for long-term stability. Avoid repeated warming and cooling of the same stock vial.
-
-
Light Sensitivity: Some small molecules are sensitive to light.
-
Solution: While there is no specific data indicating photosensitivity for this compound, it is a good laboratory practice to store stock solutions in amber vials or wrap them in foil to protect from light.
-
-
Chemical Instability in Aqueous Solutions: Small molecules can be less stable in aqueous buffers over time, especially at physiological temperatures.
-
Solution: Prepare fresh working solutions from your frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Maximum Solubility (approx.) |
| DMSO | ≥ 25 mg/mL |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid | -20°C | 1 year |
| Solid | -80°C | 2 years |
| DMSO Stock Solution | -20°C | 1 month |
| DMSO Stock Solution | -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the required amount of solid this compound. For example, for 1 mL of a 10 mM stock, weigh out X mg (where X = 10 * Molecular Weight / 1000).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution thoroughly. If necessary, gently warm the vial (e.g., in a 37°C water bath) and sonicate until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays
This protocol provides a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
-
Thaw Stock: Thaw a single-use aliquot of your 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation upon direct addition to the medium, first, make an intermediate dilution in a small volume of your cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM solution. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final volume of 1 mL with a 10 µM concentration.
-
Mixing and Use: Mix the final working solution gently by inverting the tube and use it immediately in your experiment.
Visualizations
Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Technical Support Center: Troubleshooting "Clathrin-IN-3" Experiments
A Note on "Clathrin-IN-3": Publicly available information on a compound specifically named "this compound" is limited. One source identifies "this compound (Compound 25)" as a Clathrin inhibitor with an IC50 of 6.9 μM that potently inhibits the interaction between the clathrin terminal domain and amphiphysin.[1] Another report describes a potent clathrin inhibitor, "compound 3", also with an IC50 of 6.9 μM, derived from a series of 1,8-naphthalimide analogs.[2] However, this report also notes that despite its in vitro potency, it did not inhibit clathrin-mediated endocytosis (CME) in cellular assays.[2]
This guide is developed for researchers working with a potent, cell-permeable small molecule inhibitor targeting the clathrin terminal domain, presumably like "this compound". The troubleshooting advice is based on general principles for this class of inhibitors and draws parallels with the well-characterized, though non-specific, clathrin inhibitor, Pitstop® 2.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: Most small molecule inhibitors of this type are soluble in DMSO.[5][7]
-
Dissolving: Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% fresh, sterile DMSO. Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[3] Avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Working Solutions: Dilute the DMSO stock directly into your aqueous experimental buffer or cell culture medium just before use. The final DMSO concentration should typically be kept below 1% (ideally ≤0.5%) to avoid solvent-induced artifacts. Note that some compounds may precipitate in low DMSO concentrations, so ensure your final working solution is clear.
Q2: What is the recommended working concentration for this compound?
A2: The optimal concentration must be determined empirically for your specific cell type and experimental conditions.
-
Starting Point: Based on the reported in vitro IC50 of 6.9 μM, a good starting range for cell-based assays would be 5-30 μM.[1][2] For comparison, Pitstop® 2 is often used in the 10-30 μM range for effective CME inhibition in cells.[3][8]
-
Dose-Response Curve: It is critical to perform a dose-response experiment to determine the minimal concentration that gives the maximal desired effect (e.g., inhibition of transferrin uptake) without inducing significant cytotoxicity.
Q3: Is this compound specific to clathrin-mediated endocytosis (CME)?
A3: This is a critical consideration. While designed to target the clathrin terminal domain, off-target effects are common with small molecule inhibitors. For instance, Pitstop® 2 was later found to be a potent inhibitor of clathrin-independent endocytosis (CIE) as well, meaning it cannot be used to specifically distinguish between the two pathways.[4][6] Furthermore, some reports suggest the inhibitory effects of Pitstop® 2 may be due to non-specific actions away from its intended target.
-
Essential Controls: Always include a negative control for endocytosis (e.g., cells at 4°C) and a positive control for CME inhibition if available. To test for specificity, assess the inhibitor's effect on a known CIE pathway (e.g., uptake of Cholera Toxin B subunit).[3]
Q4: How long does it take for the inhibitor to take effect and is it reversible?
A4: As a cell-permeable small molecule, the effects are generally rapid.
-
Incubation Time: A pre-incubation time of 15-30 minutes is typically sufficient to see an effect.[3][8]
-
Reversibility: The reversibility of inhibition should be tested. This can be done by washing out the compound and monitoring the recovery of CME over time (e.g., 1-3 hours).
Troubleshooting Experimental Issues
| Problem / Observation | Possible Cause | Suggested Solution |
| No inhibition of endocytosis observed, even at high concentrations. | 1. Compound Insolubility: The inhibitor may have precipitated out of the aqueous medium. | - Visually inspect your working solution for any precipitate. - Ensure the final DMSO concentration is sufficient to maintain solubility (e.g., 0.5-1%). - Prepare fresh dilutions for each experiment. |
| 2. Compound Inactivity: The compound may have degraded, or it may be inactive in your specific cell type. | - Use a fresh aliquot from your stock. - Verify the activity of your experimental setup with a known CME inhibitor (e.g., Dynasore, Chlorpromazine).[9] | |
| 3. Poor Cell Permeability: The compound may not be efficiently entering the cells. This was observed with potent in vitro clathrin inhibitors that failed to inhibit cellular CME.[2] | - Unfortunately, this is an inherent property of the compound. If this is the case, it cannot be used for live-cell experiments. | |
| High cell death or morphological changes observed. | 1. Cytotoxicity: The concentration used is too high, leading to toxic off-target effects. | - Perform a cell viability assay (e.g., Trypan Blue, MTT, or CellTiter-Glo®) in parallel with your functional assay across a range of concentrations. - Choose a working concentration well below the toxic threshold. - Reduce the incubation time. |
| 2. Solvent Toxicity: The final DMSO concentration is too high for your cell type. | - Ensure the final DMSO concentration is ≤0.5%. - Include a vehicle control (DMSO only) at the same concentration used for the inhibitor treatment. | |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. | - Ensure the cell suspension is homogenous before and during plating. - Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to allow even settling.[10] |
| 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature changes. | - Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[10] | |
| 3. Inconsistent Compound Addition/Mixing: | - Use calibrated pipettes and ensure thorough but gentle mixing after adding the inhibitor. | |
| Inhibition of both clathrin-dependent and clathrin-independent pathways. | 1. Off-Target Effects: The inhibitor is not specific to clathrin. This is a known issue with Pitstop® 2.[6][8] | - Acknowledge the non-specific nature of the inhibitor in your data interpretation. - Use it as a general endocytosis inhibitor, not as a specific tool to dissect CME. - Complement your findings with more specific methods like siRNA-mediated knockdown of clathrin heavy chain. |
Quantitative Data Summary
The following tables summarize the known properties of this compound (based on "compound 3") and the related inhibitor, Pitstop® 2.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Target | Clathrin Terminal Domain | [1] |
| Mechanism | Inhibits Clathrin-Amphiphysin Protein-Protein Interaction (PPI) | [1] |
| In Vitro IC50 | 6.9 μM | [2] |
| Cellular CME Inhibition | Not observed |[2] |
Table 2: Properties of Pitstop® 2 (for comparison)
| Property | Value | Source |
|---|---|---|
| Target | Clathrin Terminal Domain | [3] |
| Mechanism | Competitively inhibits accessory protein binding to the clathrin terminal domain | |
| In Vitro IC50 | ~12 μM (for inhibition of amphiphysin association) | [5] |
| Cellular IC50 (Transferrin Uptake) | 9.7 - 15 μM (cell type dependent) | [5] |
| Solubility | Soluble in DMSO (e.g., 20 mg/mL) | [5][7] |
| Storage | -20°C (1 year) or -80°C (2 years), protect from light | [3] |
| Known Issues | Also inhibits clathrin-independent endocytosis; potential for non-specific effects |[6] |
Experimental Protocols
Key Experiment: Transferrin (Tf) Uptake Assay by Fluorescence Microscopy
This protocol assesses the efficiency of clathrin-mediated endocytosis by measuring the internalization of fluorescently-labeled transferrin, a classic cargo of this pathway.[11][12][13][14][15]
Materials:
-
Cells cultured on glass coverslips in a 24-well plate.
-
Serum-free cell culture medium (e.g., DMEM or neuronal basal medium).[13]
-
Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 647, 1 mg/mL stock).[11]
-
This compound stock solution in DMSO.
-
Vehicle control (100% DMSO).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Hoechst or DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Serum Starvation: Rinse cells with pre-warmed serum-free medium. Incubate the cells in serum-free medium for 30-60 minutes at 37°C, 5% CO2. This step upregulates transferrin receptors on the cell surface.[12]
-
Inhibitor Treatment: During the last 15-30 minutes of starvation, add this compound to the desired final concentration. For the control wells, add an equivalent volume of DMSO.
-
Tf Internalization: Add pre-warmed fluorescently-labeled transferrin to a final concentration of 10-25 µg/mL.[11][15] Incubate for the desired time at 37°C (e.g., 5-15 minutes). A 0-minute time point (or 4°C incubation) should be included as a negative control to measure surface binding only.
-
Stop Uptake & Wash: To stop the endocytosis, immediately place the plate on ice and wash the cells three times with ice-cold PBS to remove non-internalized transferrin.
-
(Optional) Acid Wash: To remove any remaining surface-bound transferrin, incubate cells with an ice-cold acidic buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0) for 2-5 minutes on ice.[12] Wash immediately with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[13]
-
Staining and Mounting: Wash three times with PBS. Permeabilize if needed for other antibody staining. Stain nuclei with Hoechst or DAPI for 10 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.[13]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji or Metamorph).[8] Normalize the fluorescence intensity of inhibitor-treated cells to the vehicle-treated control cells.
Visualizations
Signaling and Mechanical Pathway of Clathrin-Mediated Endocytosis
Caption: The clathrin-mediated endocytosis pathway and the inhibitory target of this compound.
Experimental Workflow for Testing a CME Inhibitor
Caption: A typical workflow for assessing the effect of an inhibitor on endocytosis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting lack of inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitstop 2 = 98 HPLC 1332879-52-3 [sigmaaldrich.com]
- 8. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 12. flowcytometry-embl.de [flowcytometry-embl.de]
- 13. protocols.io [protocols.io]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
Technical Support Center: Improving Intracellular Delivery of Clathrin-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the intracellular delivery of Clathrin-IN-3, a small molecule inhibitor of clathrin-mediated endocytosis (CME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to disrupt clathrin-mediated endocytosis (CME). CME is a crucial cellular process for internalizing a wide range of extracellular molecules, including nutrients, growth factors, and receptors.[1][2][3] Clathrin, a protein that forms a triskelion shape, assembles into a lattice-like coat on the cell membrane, driving the formation of vesicles that transport cargo into the cell.[4][5][6] this compound is hypothesized to interfere with this process by either preventing the assembly of the clathrin coat, inhibiting the scission of the vesicle from the plasma membrane, or disrupting the function of adaptor proteins necessary for cargo recognition.[7]
Q2: What are the common challenges in delivering this compound into cells?
Like many small molecule inhibitors, achieving effective intracellular concentrations of this compound can be challenging.[8][9] Common hurdles include:
-
Low cell permeability: The physicochemical properties of the compound may hinder its ability to passively diffuse across the cell membrane.[10]
-
Efflux pump activity: Cells can actively pump out foreign molecules, reducing the intracellular concentration of the inhibitor.[11]
-
Off-target binding: The inhibitor may bind to other cellular components, reducing the amount available to engage with clathrin.[12]
-
Compound instability: this compound may be unstable in culture media or metabolized by the cells.[13]
Q3: How can I verify that this compound is entering the cells and engaging its target?
Verifying intracellular uptake and target engagement is critical. Several methods can be employed:
-
Direct measurement of intracellular concentration: Techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) can quantify the amount of this compound inside the cells.[13]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of clathrin upon inhibitor binding.[12]
-
Fluorescently labeled inhibitors: A fluorescently tagged version of this compound can be used to visualize its uptake via microscopy or quantify it by flow cytometry.[14][15]
-
Functional assays: Assessing the inhibition of a known CME-dependent process, such as the uptake of transferrin, can serve as an indirect measure of this compound activity.
Troubleshooting Guides
Problem 1: Low or no observable effect of this compound on clathrin-mediated endocytosis.
This is a common issue that can arise from several factors. The following steps can help you troubleshoot the problem.
Experimental Workflow for Troubleshooting Low Efficacy
Caption: A stepwise workflow for troubleshooting low efficacy of this compound.
| Possible Cause | Troubleshooting Steps | Rationale |
| Compound Degradation or Precipitation | 1. Verify Stock Solution: Ensure the stock solution of this compound is properly prepared and stored. Check for any visible precipitates. 2. Fresh Working Solutions: Always prepare fresh working solutions from the stock for each experiment. 3. Solubility Test: Determine the solubility of this compound in your cell culture medium. | The compound may have degraded during storage or precipitated out of solution, leading to a lower effective concentration. |
| Suboptimal Delivery Conditions | 1. Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration.[12] 2. Time-Course Experiment: Vary the incubation time to identify the optimal duration for observing an effect. 3. Serum Concentration: Test the effect of different serum concentrations in the culture medium, as serum proteins can sometimes bind to and sequester small molecules.[13] | The initial concentration or incubation time may be insufficient to achieve a biological effect. |
| Cell Type Specificity | 1. Test in Different Cell Lines: If possible, test the inhibitor in a different cell line known to have high rates of clathrin-mediated endocytosis. 2. Confirm Target Expression: Verify the expression levels of clathrin and its associated proteins in your cell line. | The expression of clathrin machinery and the reliance on CME can vary between cell types. |
| Inefficient Cellular Uptake | 1. Permeabilization (for specific assays): For endpoint assays where cell viability is not required, consider gentle permeabilization to facilitate entry. 2. Use of Delivery Vehicles: For highly impermeable compounds, explore the use of nanoparticle or liposomal delivery systems.[11] | The compound may not be efficiently crossing the plasma membrane. |
Problem 2: High cellular toxicity observed at effective concentrations.
Cellular toxicity can confound experimental results and indicates that the inhibitor may be having off-target effects.
Logical Relationship for Assessing Toxicity
Caption: A decision-making diagram for addressing cellular toxicity.
| Possible Cause | Troubleshooting Steps | Rationale |
| Off-Target Effects | 1. Lower Concentration: Determine the lowest effective concentration that inhibits CME without causing significant toxicity.[12] 2. Use a Structurally Different Inhibitor: Compare the effects of this compound with another known clathrin inhibitor that has a different chemical structure.[12] If the toxicity is specific to this compound, it is more likely due to off-target effects. 3. Off-Target Screening: If resources permit, screen this compound against a panel of common off-targets. | The inhibitor may be interacting with other essential cellular proteins, leading to toxicity.[12] |
| Compound Impurities | 1. Verify Purity: Confirm the purity of the this compound sample using analytical methods such as HPLC or mass spectrometry. | Impurities in the compound preparation could be responsible for the observed toxicity. |
| Solvent Toxicity | 1. Vehicle Control: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells. Run a vehicle-only control. | The solvent itself can be toxic to cells at high concentrations. |
Data Presentation
Table 1: Example Dose-Response Data for this compound
This table provides a template for organizing your dose-response data to determine the optimal concentration of this compound.
| This compound (µM) | Transferrin Uptake (% of Control) | Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 95 | 98 |
| 1 | 70 | 95 |
| 5 | 45 | 92 |
| 10 | 20 | 85 |
| 25 | 15 | 60 |
| 50 | 12 | 30 |
Table 2: Comparison of Clathrin Inhibitors
This table allows for a comparative analysis of different clathrin inhibitors to select the most appropriate one for your experiment.
| Inhibitor | Target | Reported IC50 (in vitro) | Effective Cellular Concentration | Known Off-Targets |
| This compound | Clathrin Heavy Chain | To be determined | To be determined | To be determined |
| Pitstop 2 | Clathrin Terminal Domain | 20-30 µM | 25-50 µM | Dynamin, other endocytic proteins |
| Dynasore | Dynamin | 15 µM | 80 µM | Actin cytoskeleton |
Experimental Protocols
Protocol 1: Assessing Clathrin-Mediated Endocytosis via Transferrin Uptake Assay
This protocol provides a method to functionally assess the inhibitory effect of this compound on CME.
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Serum Starvation: The next day, wash the cells with serum-free medium and incubate in serum-free medium for 1-2 hours to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (and appropriate controls) for the desired incubation time (e.g., 30-60 minutes).
-
Transferrin Incubation: Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to the cells and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for internalization.
-
Wash and Quench: Place the plate on ice, wash the cells with ice-cold PBS to stop endocytosis, and then add an acid wash buffer to remove any surface-bound transferrin.
-
Quantification: Lyse the cells and measure the internalized fluorescence using a plate reader. Alternatively, analyze the cells by flow cytometry or fluorescence microscopy.
Signaling Pathways and Workflows
Clathrin-Mediated Endocytosis Pathway
This diagram illustrates the key steps in clathrin-mediated endocytosis that can be targeted by inhibitors.
Caption: Overview of the clathrin-mediated endocytosis pathway.
References
- 1. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clathrin - Wikipedia [en.wikipedia.org]
- 5. proteopedia.org [proteopedia.org]
- 6. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 7. gosset.ai [gosset.ai]
- 8. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmiweb.com [pharmiweb.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
"Clathrin-IN-3" cytotoxicity and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Clathrin-IN-3. The information is designed to help users identify and mitigate potential cytotoxicity issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of clathrin. It functions by potently inhibiting the clathrin terminal domain-amphiphysin protein-protein interaction (PPI)[1]. Clathrin-mediated endocytosis (CME) is a crucial cellular process for the internalization of nutrients, signaling receptors, and other macromolecules from the cell surface[2][3][4]. By disrupting CME, this compound can impact various downstream cellular functions.
Q2: What is the reported potency of this compound?
This compound has been reported to have an IC50 of 6.9 μM for clathrin inhibition[1]. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
Q3: Is this compound expected to be cytotoxic?
Q4: What are the common signs of cytotoxicity in cell culture?
Common indicators of cytotoxicity include:
-
A significant reduction in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or shrinkage.
-
Increased membrane permeability, which can be detected by dyes like trypan blue.
-
Induction of apoptosis or necrosis, which can be assessed by specific assays (e.g., caspase activation, annexin V staining).
Q5: How can I minimize the risk of this compound induced cytotoxicity?
To mitigate potential cytotoxicity, consider the following strategies:
-
Dose-response experiments: Always perform a dose-response study to determine the optimal, non-toxic working concentration for your specific cell type and experimental conditions.
-
Time-course experiments: Limit the duration of exposure to this compound to the minimum time required to achieve the desired biological effect.
-
Solubility considerations: Ensure that this compound is fully dissolved. Poor solubility can lead to the formation of precipitates that can be cytotoxic.
-
Control experiments: Include appropriate vehicle controls (e.g., DMSO) at the same concentration used to dissolve this compound.
Troubleshooting Guide
This guide addresses specific issues that users may encounter when using this compound in their experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| High levels of cell death observed at the expected effective concentration. | The effective concentration for clathrin inhibition is cytotoxic to the specific cell line being used. | 1. Perform a detailed dose-response curve to identify a concentration that inhibits clathrin-mediated endocytosis with minimal impact on cell viability.2. Reduce the incubation time with this compound.3. Consider using a different, potentially less cytotoxic, clathrin inhibitor. |
| Inconsistent results between experiments. | 1. Variability in compound preparation (e.g., incomplete dissolution).2. Differences in cell density or health at the time of treatment.3. Instability of the compound in culture medium. | 1. Prepare fresh stock solutions of this compound for each experiment and ensure complete dissolution using an appropriate solvent like DMSO[5].2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.3. Minimize the time the compound is in the culture medium before the assay. |
| Precipitate formation in the culture medium. | Poor solubility of this compound at the working concentration. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) and is consistent across all experiments.2. Prepare a more dilute stock solution and add a larger volume to the culture medium, ensuring thorough mixing.3. Consult the supplier's datasheet for solubility information and recommended solvents. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol provides a method to assess the cytotoxicity of this compound by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.
-
Visualizations
Diagram 1: General Workflow for Assessing and Mitigating Small Molecule Cytotoxicity
Caption: A logical workflow for identifying and addressing the cytotoxicity of a small molecule inhibitor like this compound.
Diagram 2: Simplified Representation of Clathrin-Mediated Endocytosis Inhibition
Caption: A diagram illustrating the inhibitory effect of this compound on the clathrin-mediated endocytosis pathway, which can lead to cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clathrin - Wikipedia [en.wikipedia.org]
- 3. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Clathrin Inhibitor Protocols for Primary Cells
Disclaimer: Information regarding "Clathrin-IN-3" in peer-reviewed literature is limited. This guide provides a general framework for researchers to establish and refine treatment protocols for novel clathrin inhibitors in primary cells, using this compound as an example. The protocols and troubleshooting advice are based on established methodologies for studying clathrin-mediated endocytosis (CME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a small molecule inhibitor of clathrin.[1][2] It has been reported to inhibit the protein-protein interaction between the clathrin terminal domain and amphiphysin, with an in vitro half-maximal inhibitory concentration (IC50) of 6.9 μM.[1][2][3] Clathrin is a key protein involved in the formation of vesicles for intracellular trafficking, a process known as clathrin-mediated endocytosis (CME).[4][5] By inhibiting clathrin function, this compound is expected to block the cellular uptake of cargo that relies on this pathway.
Q2: What are the critical first steps when using a new clathrin inhibitor like this compound in primary cells?
When working with a novel or sparsely documented inhibitor in sensitive primary cell cultures, a systematic approach is crucial. The two most critical initial experiments are:
-
Dose-Response Cytotoxicity Assay: To determine the concentration range that is non-toxic to your specific primary cells. Primary cells are often more sensitive than immortalized cell lines.
-
Functional Inhibition Assay: To confirm that the inhibitor is active in a cellular context at non-toxic concentrations. A transferrin uptake assay is the gold standard for measuring CME inhibition.
Q3: How should I prepare and store this compound?
As specific vendor instructions may vary, general best practices for small molecule inhibitors should be followed. Typically, the compound is dissolved in a sterile, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[6]
Experimental Protocols & Data Presentation
Initial Characterization: Dose-Response and Cytotoxicity
The first step in refining a treatment protocol is to determine the optimal, non-toxic concentration range of the inhibitor for your specific primary cell type.
Table 1: Example Data Table for Recording Dose-Response Cytotoxicity Results
| Inhibitor Concentration (µM) | % Cell Viability (Mean ± SD) | Observations (e.g., Changes in Morphology) |
| 0 (Vehicle Control) | 100 ± 5.2 | Normal, healthy morphology |
| 1 | 98 ± 4.8 | No observable changes |
| 5 | 95 ± 6.1 | No observable changes |
| 10 | 88 ± 7.3 | Slight rounding of some cells |
| 25 | 62 ± 9.5 | Significant cell rounding and detachment |
| 50 | 25 ± 8.2 | Widespread cell death |
| 100 | 5 ± 3.0 | Complete cell death |
Protocol 1: Cell Viability Assay (Resazurin-based)
This protocol is designed to assess the cytotoxicity of a clathrin inhibitor in primary cells cultured in a 96-well plate format.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Clathrin inhibitor stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Methodology:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
Inhibitor Preparation: Prepare serial dilutions of the clathrin inhibitor in complete culture medium. Remember to include a vehicle-only control (e.g., 0.1% DMSO in medium).
-
Treatment: Carefully remove the medium from the cells and replace it with the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 4, 12, or 24 hours).
-
Assay:
-
Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell type to ensure a good signal-to-noise ratio without reaching signal saturation.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: Subtract the fluorescence of a "no-cell" blank control from all readings. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-only control wells. Plot the percent viability against the log of the inhibitor concentration to determine the concentration at which viability drops significantly.
Protocol 2: Functional Assay - Transferrin Uptake for CME Inhibition
This assay directly measures the rate of clathrin-mediated endocytosis.[7][8][9]
Materials:
-
Primary cells cultured on glass coverslips or in imaging-appropriate plates.
-
Serum-free culture medium.
-
Fluorescently-conjugated Transferrin (e.g., Transferrin-Alexa Fluor 488).
-
Clathrin inhibitor at a pre-determined, non-toxic concentration.
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Vehicle control medium.
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Ice-cold Acid Wash Buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0) to strip surface-bound transferrin.[10]
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Nuclear stain (e.g., DAPI).
-
Fluorescence microscope or flow cytometer.
Methodology:
-
Pre-treatment: Wash cells with warm PBS and incubate in serum-free medium for 30-60 minutes at 37°C to starve them of endogenous transferrin, which upregulates transferrin receptor expression.
-
Inhibition: Replace the medium with serum-free medium containing either the clathrin inhibitor (at the desired concentration) or vehicle control. Incubate for the desired pre-treatment time (e.g., 30-60 minutes).
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Uptake Pulse: Add fluorescently-conjugated transferrin (e.g., 10-25 µg/mL) to the wells and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow for internalization.
-
Stop Uptake: Immediately place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis.
-
Acid Wash (Optional but Recommended): To distinguish between internalized and surface-bound transferrin, incubate the cells with ice-cold Acid Wash Buffer for 2-5 minutes on ice. Immediately wash three times with ice-cold PBS.
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Fixation & Staining: Fix the cells with 4% PFA for 15 minutes at room temperature. Wash with PBS and stain with a nuclear marker like DAPI.
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Imaging and Analysis: Mount the coverslips and image using a fluorescence microscope. Quantify the mean fluorescence intensity of internalized transferrin per cell for at least 50-100 cells per condition. A significant decrease in fluorescence in inhibitor-treated cells compared to the vehicle control indicates CME inhibition.
Mandatory Visualizations
Caption: Experimental workflow for characterizing a new clathrin inhibitor.
Caption: Simplified signaling pathway of Clathrin-Mediated Endocytosis (CME).
Troubleshooting Guide
Q4: I am observing high levels of cell death, even at concentrations near the reported IC50. What could be wrong?
-
Primary Cell Sensitivity: Primary cells are often significantly more sensitive to chemical perturbations than the transformed cell lines or biochemical assays used to determine initial IC50 values. The reported 6.9 µM for this compound is from an in vitro assay and may not reflect the effective concentration in live cells.
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is identical across all wells, including the "untreated" control, and is at a non-toxic level (e.g., ≤ 0.1%). Run a vehicle-only control series to confirm.
-
Incubation Time: A shorter incubation time may be sufficient to inhibit CME without causing excessive cytotoxicity. Try reducing the treatment duration (e.g., from 24 hours to 4 hours).
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Off-Target Effects: All small molecule inhibitors have the potential for off-target effects. If toxicity is unavoidable at concentrations required for CME inhibition, you may need to consider alternative, more specific inhibitors.
Q5: My transferrin uptake assay shows no inhibition, even at non-toxic concentrations. What should I do?
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Inhibitor Concentration/Potency: The required cellular concentration for inhibition may be higher than your tested dose. Cautiously increase the concentration, while monitoring for toxicity. It is possible the compound has low cell permeability or is rapidly metabolized.
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Pre-incubation Time: The inhibitor may require more time to enter the cells and engage its target. Try increasing the pre-incubation time before adding the fluorescent transferrin (e.g., from 30 minutes to 2 hours).
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Assay Sensitivity: Ensure your transferrin uptake assay is working correctly. Include a positive control inhibitor with a well-documented effect on CME (see Table 2) to validate your assay setup. Also, include a 4°C control, as endocytosis is an active process that is blocked at low temperatures.
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Mechanism of Action: While this compound is reported to target clathrin, its efficacy might be cell-type dependent. The specific adaptors and accessory proteins involved in CME can vary, potentially altering inhibitor sensitivity.
Q6: My results are inconsistent between experiments. How can I improve reproducibility?
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Standardize Cell Culture: Use primary cells from the same donor/lot and within a narrow passage number range. Ensure cell seeding density is consistent, as cell confluency can affect endocytic rates.
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Inhibitor Preparation: Always use freshly diluted inhibitor from a single, validated stock aliquot for a set of experiments. Avoid repeated freeze-thaw cycles of the stock.
-
Strict Timing: Precisely control all incubation times, especially the short transferrin uptake pulse, as this step is critical for measuring the rate of endocytosis.
-
Systematic Controls: Always include positive (known inhibitor), negative (vehicle), and temperature (4°C) controls in every experiment.
References
- 1. This compound 1419321-16-6 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 8. protocols.io [protocols.io]
- 9. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
Technical Support Center: Overcoming Resistance to Clathrin-IN-3 in Cell Lines
This technical support guide is designed for researchers, scientists, and drug development professionals encountering resistance to "Clathrin-IN-3," a novel inhibitor of clathrin-mediated endocytosis (CME). This document provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help identify and overcome resistance in your cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the terminal domain of the clathrin heavy chain.[1] This interaction is hypothesized to prevent the recruitment of adaptor proteins necessary for the assembly of clathrin-coated pits, thereby inhibiting clathrin-mediated endocytosis.[2][3]
Q2: My cells have stopped responding to this compound. How can I confirm that they have developed resistance?
A2: The most definitive way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line and compare it to the parental (sensitive) cell line.[4][5] A significant increase in the IC50 value is a clear indicator of acquired resistance.[5] This can be measured using a standard cell viability assay.[6]
Q3: What are the common mechanisms by which cell lines can develop resistance to a clathrin inhibitor like this compound?
A3: While specific mechanisms for this compound are under investigation, general mechanisms of resistance to targeted therapies include:
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Target Alteration: Mutations in the clathrin heavy chain gene (CLTC) that decrease the binding affinity of this compound.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins that actively pump the compound out of the cell.
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Pathway Compensation: Upregulation of alternative, clathrin-independent endocytic pathways to bypass the inhibited CME pathway.[7][8][9]
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Target Overexpression: Increased expression of the clathrin heavy chain, requiring higher concentrations of the inhibitor to achieve the same effect.
Q4: I've confirmed resistance in my cell line. What are the initial troubleshooting steps?
A4: Once resistance is confirmed, a systematic approach is recommended:
-
Sequence the Target: Analyze the CLTC gene in resistant cells to identify potential mutations in the drug-binding site.
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Assess Drug Efflux: Use efflux pump inhibitors in combination with this compound to see if sensitivity is restored.
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Investigate Alternative Pathways: Examine the expression and activity of key proteins involved in clathrin-independent endocytosis pathways, such as caveolin-1 or flotillin.[10]
-
Quantify Target Expression: Compare the protein levels of the clathrin heavy chain in sensitive versus resistant cells using Western blotting.
Q5: Can I develop a resistant cell line model for further study?
A5: Yes, you can establish a stable resistant cell line by continuously culturing the parental cells in the presence of gradually increasing concentrations of this compound.[11] This model will be invaluable for elucidating the specific mechanisms of resistance.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the characterization of a this compound resistant cell line.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 ± 0.05 | 1 |
| Resistant | 12.5 ± 1.2 | 25 |
Table 2: Effect of an ABC Transporter Inhibitor on this compound Efficacy
| Cell Line | Treatment | IC50 (µM) |
| Parental (Sensitive) | This compound | 0.5 |
| Parental (Sensitive) | This compound + Verapamil (10 µM) | 0.45 |
| Resistant | This compound | 12.5 |
| Resistant | This compound + Verapamil (10 µM) | 1.8 |
Visualizing Resistance Mechanisms and Troubleshooting
The following diagrams illustrate the theoretical mechanism of this compound, potential resistance pathways, and a logical workflow for troubleshooting.
References
- 1. Clathrin - Wikipedia [en.wikipedia.org]
- 2. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. benchchem.com [benchchem.com]
- 5. An optical study of drug resistance detection in endometrial cancer cells by dynamic and quantitative phase imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Molecular mechanisms of clathrin-independent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clathrin-Independent Pathways of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
"Clathrin-IN-3" experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clathrin-IN-3. The information provided is based on the known characteristics of potent clathrin inhibitors.
Note on Nomenclature: While the specific compound "this compound" is not widely documented in scientific literature, the data and guidance provided here are based on the well-characterized clathrin inhibitor Pitstop 2®, which is also known as Clathrin-IN-1. It is plausible that "this compound" refers to a related compound or a newer analog. Researchers should always refer to the manufacturer's specific product data sheet for definitive information.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of clathrin-mediated endocytosis (CME). It is believed to function by targeting the terminal domain of the clathrin heavy chain. This interference disrupts the dynamics of clathrin-coated pits, leading to an increase in their lifetimes and ultimately inhibiting the internalization of cargo.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to study the role of clathrin-mediated endocytosis in various cellular processes. These include receptor-mediated endocytosis, viral entry into host cells, and synaptic vesicle recycling.[1] For example, it has been used to inhibit the uptake of transferrin and Epidermal Growth Factor (EGF), and to reduce the infectivity of viruses like HIV-1.[1]
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, a starting point for many cell lines is in the range of 10-30 µM. For instance, in HeLa and U2OS cells, IC50 values for transferrin uptake have been reported to be between 9.7 µM and 12.5 µM.[1] A concentration of 30 µM has been shown to completely block transferrin endocytosis in HeLa cells.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q4: Is the inhibitory effect of this compound reversible?
A4: Yes, the effects of this compound are generally reversible. In HeLa cells, the block of transferrin endocytosis was fully reversed within 1-3 hours after washing out the drug.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of endocytosis | Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or experimental setup. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. Start with a range of 10-50 µM. |
| Incorrect incubation time: The pre-incubation time with the inhibitor may be too short. | Increase the pre-incubation time with this compound before adding the cargo to be internalized. A typical pre-incubation time is 15-30 minutes. | |
| Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | Store the stock solution at -20°C or below.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. | |
| Cell type resistance: Some cell lines may be less sensitive to this specific inhibitor. | Consider using an alternative clathrin-mediated endocytosis inhibitor with a different mechanism of action, such as Dynasore, which targets dynamin.[2] | |
| Observed cytotoxicity or cell death | High inhibitor concentration: The concentration of this compound may be too high, leading to off-target effects and toxicity. | Determine the minimal effective concentration through a dose-response curve and use the lowest concentration that gives the desired inhibitory effect. Be aware that some clathrin inhibitors can exhibit cytotoxicity at concentrations below their effective inhibitory concentration for CME.[3] |
| Prolonged incubation: Extended exposure to the inhibitor can be toxic to cells. | Reduce the incubation time to the minimum required to observe the desired effect. | |
| Off-target effects: The inhibitor may be affecting other cellular processes. | Include appropriate controls to assess cell viability, such as a vehicle control (e.g., DMSO). Consider using a structurally distinct CME inhibitor to confirm that the observed phenotype is due to clathrin inhibition. | |
| Variability between experiments | Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect endocytic activity. | Standardize cell culture protocols. Ensure cells are seeded at a consistent density and are in a logarithmic growth phase for experiments. |
| Inconsistent reagent preparation: Differences in the preparation of the inhibitor or other reagents can lead to variability. | Prepare fresh working solutions of this compound for each experiment. Ensure all other reagents are prepared consistently. | |
| Presence of serum: Components in serum can sometimes interfere with the activity of small molecule inhibitors. | Consider performing experiments in serum-free media, if appropriate for your cell type and experimental design. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Tf uptake) | HeLa | 12.5 µM | [1] |
| IC50 (Tf uptake) | U2OS | 9.7 µM | [1] |
| Complete Inhibition (Tf uptake) | HeLa | 30 µM | [1] |
| IC50 (Amphiphysin association) | In vitro | 12 µM | [1] |
Key Experimental Protocols
Protocol 1: Inhibition of Transferrin Uptake
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Serum Starvation: On the day of the experiment, wash the cells with serum-free medium and incubate in the same medium for 1-2 hours at 37°C.
-
Inhibitor Pre-incubation: Prepare a working solution of this compound in serum-free medium. Aspirate the medium from the cells and add the this compound solution. Incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO) for comparison.
-
Cargo Internalization: Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to the wells at a final concentration of 25 µg/mL. Incubate for 5-15 minutes at 37°C.
-
Stopping Internalization: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Acid Wash (Optional): To remove surface-bound transferrin, wash the cells with an ice-cold acid wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) for 1 minute.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging: Mount the coverslips on microscope slides and visualize the internalized transferrin using fluorescence microscopy.
Protocol 2: Control Experiments
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control is essential to ensure that the observed effects are not due to the solvent.
-
Positive Control for Endocytosis Inhibition: Use a well-characterized inhibitor of clathrin-mediated endocytosis, such as chlorpromazine or Dynasore, to compare the efficacy of this compound.[2]
-
Negative Control (Inactive Compound): If available, use a structurally related but inactive analog of this compound to demonstrate the specificity of the active compound.
-
Clathrin-Independent Endocytosis Assay: To assess the specificity of this compound, measure the uptake of a cargo known to be internalized via a clathrin-independent pathway, such as cholera toxin B subunit (for caveolae-mediated endocytosis).
Visualizations
Clathrin-Mediated Endocytosis Pathway
Caption: Overview of the Clathrin-Mediated Endocytosis (CME) signaling pathway.
Experimental Workflow for Using this compound
Caption: A typical experimental workflow for assessing the effect of this compound.
Troubleshooting Logic Diagram
Caption: A decision-making flowchart for troubleshooting inconsistent results.
References
Validation & Comparative
Comparative Analysis of Clathrin Inhibitors: A Guide for Researchers
A direct comparative analysis between "Clathrin-IN-3" and Pitstop2 for the inhibition of clathrin-mediated endocytosis (CME) cannot be provided at this time due to a lack of available scientific literature and experimental data on a compound specifically named "this compound". Extensive searches for "this compound" did not yield information on its mechanism of action, efficacy, or specificity as a clathrin inhibitor.
This guide will therefore focus on the well-characterized, albeit controversial, clathrin inhibitor Pitstop2, providing an objective overview of its performance and highlighting the critical considerations for its use in research. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting tools for studying CME.
Pitstop2: A Widely Used but Non-Specific Inhibitor
Pitstop2 was initially identified as a small molecule inhibitor that targets the N-terminal domain of the clathrin heavy chain, thereby preventing its interaction with adaptor proteins essential for the formation of clathrin-coated pits. However, a significant body of subsequent research has demonstrated that Pitstop2 has considerable off-target effects and lacks the specificity required for definitively dissecting clathrin-dependent cellular processes.
Mechanism of Action and Performance Data
Pitstop2 was designed to disrupt the interaction between the terminal domain of the clathrin heavy chain and amphiphysin, a key protein in CME[1]. While it does inhibit clathrin-mediated uptake of cargo like transferrin, numerous studies have shown that it also potently inhibits clathrin-independent endocytosis (CIE)[1][2][3]. This lack of specificity is a major drawback, as it complicates the interpretation of experimental results.
| Parameter | Pitstop2 | Reference(s) |
| Target | Clathrin heavy chain N-terminal domain (intended) | [1] |
| Reported IC50 (CME) | ~15-30 µM (cell-based assays) | [4] |
| Effects on CME | Inhibition of transferrin uptake | [1][4] |
| Effects on CIE | Potent inhibition of various CIE pathways | [1][3] |
| Off-Target Effects | - Inhibition of CIE - Alteration of vesicular and mitochondrial pH - Impairment of mitotic progression | [1][2][3][5] |
Experimental Evidence of Non-Specificity
Several key findings underscore the non-specific nature of Pitstop2:
-
Inhibition of Clathrin-Independent Endocytosis: Studies have conclusively shown that Pitstop2 inhibits the uptake of various CIE cargo proteins as effectively as it blocks CME markers[1][2][3].
-
Effects in Clathrin-Depleted Cells: Crucially, the inhibitory effect of Pitstop2 on CIE persists even in cells where the clathrin heavy chain has been knocked down, strongly indicating the presence of off-target effects independent of its intended target[1][2].
-
Mutational Analysis: Experiments using cells expressing clathrin heavy chains with mutations in the Pitstop2 binding site still showed inhibition of CME by the compound, further questioning its proposed mechanism of action[4].
Experimental Protocols
When using Pitstop2, it is crucial to include appropriate controls to account for its off-target effects. Below is a general protocol for assessing the effect of Pitstop2 on transferrin uptake, a common assay for CME.
Transferrin Uptake Assay
Objective: To measure the effect of Pitstop2 on the internalization of transferrin via clathrin-mediated endocytosis.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
Pitstop2 (and a negative control compound if available)
-
Alexa Fluor-conjugated Transferrin
-
Phosphate Buffered Saline (PBS)
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Serum Starvation: Wash cells with serum-free DMEM and incubate in serum-free DMEM for 30-60 minutes at 37°C to deplete endogenous transferrin.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of Pitstop2 (e.g., 30 µM) or vehicle control (e.g., DMSO) in serum-free DMEM for 15-30 minutes at 37°C.
-
Transferrin Internalization: Add Alexa Fluor-conjugated transferrin to the cells at a final concentration of 25 µg/mL and incubate for 5-15 minutes at 37°C to allow for internalization.
-
Stop Internalization: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis.
-
Acid Wash: To remove surface-bound transferrin, wash the cells twice with ice-cold acid wash buffer for 5 minutes each on ice.
-
Fixation: Wash the cells with ice-cold PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS, stain the nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the internalized transferrin fluorescence intensity per cell using image analysis software.
Critical Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve Pitstop2 (e.g., DMSO).
-
Clathrin-Independent Cargo: In parallel experiments, assess the effect of Pitstop2 on the uptake of a known CIE cargo to determine the extent of off-target inhibition in your cell system.
-
Clathrin Knockdown/Knockout Cells: If possible, perform experiments in cells with genetically depleted clathrin to distinguish between on-target and off-target effects.
Visualizing the Clathrin-Mediated Endocytosis Pathway
The following diagram illustrates the key stages of clathrin-mediated endocytosis, the intended target of inhibitors like Pitstop2.
Caption: Overview of the clathrin-mediated endocytosis pathway.
Logical Workflow for Evaluating a Clathrin Inhibitor
The following diagram outlines a logical workflow for the experimental validation of a putative clathrin inhibitor.
Caption: Experimental workflow for validating clathrin inhibitor specificity.
Conclusion and Recommendations
-
Genetic approaches: siRNA or CRISPR/Cas9-mediated knockdown or knockout of the clathrin heavy chain or other essential CME components provides a more specific means of inhibiting the pathway.
-
Dominant-negative mutants: Expression of dominant-negative forms of proteins involved in CME can also be an effective inhibitory strategy.
-
Alternative small molecules: While many small molecule inhibitors of endocytosis have been developed, their specificity should always be carefully validated in the experimental system being used.
The development of highly specific and potent inhibitors of clathrin-mediated endocytosis remains an important goal for cell biology and drug discovery. Future research in this area will be critical for providing the scientific community with reliable tools to probe this fundamental cellular process.
References
- 1. Identifying Small-Molecule Inhibitors of the Clathrin Terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Structure, Function, and Dynamics of Clathrin-Mediated Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Clathrin-IN-3 and Other Key Clathrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clathrin-IN-3 with other widely used clathrin inhibitors, including Pitstop 2, Dynasore, and Chlorpromazine. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of clathrin-mediated endocytosis (CME).
Mechanism of Action at a Glance
Clathrin-mediated endocytosis is a complex process involving the coordinated action of numerous proteins. Different inhibitors target distinct stages of this pathway. This compound and Pitstop 2 act at the initial stages by interfering with the clathrin terminal domain, preventing the recruitment of necessary accessory proteins. In contrast, Dynasore targets the later scission step by inhibiting the GTPase activity of dynamin, which is essential for pinching off the newly formed vesicle. Chlorpromazine's mechanism is less direct, affecting dynamin and potentially the adaptor protein complex AP-2.
Quantitative Comparison of Clathrin Inhibitors
The following table summarizes the key quantitative data for this compound and other known clathrin inhibitors. Direct comparison of IC50 values should be made with caution as they can vary depending on the specific assay, cell type, and experimental conditions.
| Inhibitor | Target | Mechanism of Action | IC50 | Cellular Assay Notes | Potential Off-Target Effects |
| This compound | Clathrin Terminal Domain | Inhibits the interaction between the clathrin terminal domain and amphiphysin. | 6.9 µM (PPI assay)[1][2] | Data on inhibition of cargo uptake (e.g., transferrin) in cellular assays is not readily available. | Off-target profile not extensively characterized in publicly available literature. |
| Pitstop 2 | Clathrin Terminal Domain | Competitively inhibits the binding of accessory proteins to the clathrin terminal domain. | ~12 µM (Amphiphysin association)[3] | Effective concentrations for inhibiting transferrin uptake are in the range of 15-30 µM[3][4]. | Can inhibit clathrin-independent endocytosis[4][5]. Cytotoxicity has been reported at concentrations used to inhibit CME[6]. |
| Dynasore | Dynamin | Inhibits the GTPase activity of dynamin I and II, and Drp1. | ~15 µM (in vitro GTPase assay)[7][8] | IC50 of ~15 µM for transferrin uptake inhibition in cells[2][7]. | Can have off-target effects on signaling pathways independent of its effect on endocytosis[9]. |
| Chlorpromazine | Dynamin, AP-2 (potential) | Phenothiazine-derived antipsychotic that inhibits dynamin GTPase activity. May also affect the AP-2 adaptor complex. | 2-12 µM (Dynamin I inhibition)[10] | Inhibits transferrin uptake in cellular assays[10][11]. | Broad pharmacological profile with effects on dopamine receptors, serotonin receptors, and HERG potassium channels[1][12]. |
Signaling Pathway and Inhibitor Intervention Points
The following diagram illustrates the key stages of clathrin-mediated endocytosis and the points at which different inhibitors exert their effects.
Caption: Clathrin-mediated endocytosis pathway and inhibitor targets.
Experimental Protocols
Transferrin Uptake Assay
This assay is a widely used method to quantify clathrin-mediated endocytosis. Transferrin, an iron-carrying protein, is internalized by cells via receptor-mediated endocytosis that is dependent on clathrin.
Materials:
-
Cells cultured on coverslips or in multi-well plates.
-
Serum-free cell culture medium.
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-Transferrin).
-
Inhibitor stock solution (e.g., this compound, Pitstop 2, Dynasore, Chlorpromazine in DMSO).
-
Paraformaldehyde (PFA) for fixation.
-
Phosphate-buffered saline (PBS).
-
Mounting medium with DAPI.
Protocol:
-
Serum Starvation: Wash cells with serum-free medium and incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Pre-incubation: Treat cells with the desired concentration of the inhibitor or vehicle control (e.g., DMSO) in serum-free medium for a specified time (e.g., 15-30 minutes) at 37°C.
-
Transferrin Internalization: Add fluorescently labeled transferrin to the cells at a final concentration of 10-50 µg/mL and incubate for 5-15 minutes at 37°C to allow internalization.
-
Wash: To remove surface-bound transferrin, wash the cells with ice-cold PBS or an acidic buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0).
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The amount of internalized transferrin can be quantified by measuring the fluorescence intensity per cell using image analysis software.
Experimental Workflow for Evaluating Clathrin Inhibitors
The following diagram outlines a typical workflow for the characterization of a novel clathrin inhibitor.
Caption: Workflow for characterizing a novel clathrin inhibitor.
Conclusion
The choice of a clathrin inhibitor depends on the specific experimental question. This compound and Pitstop 2 are suitable for investigating the role of the clathrin terminal domain in the early stages of vesicle formation. However, researchers should be aware of the potential for off-target effects with Pitstop 2, particularly its inhibition of clathrin-independent endocytosis. Dynasore is a potent inhibitor of the late-stage scission process and is widely used to study dynamin-dependent endocytosis. Its potential for off-target signaling effects should be considered. Chlorpromazine is a less specific inhibitor with a broad pharmacological profile, making it a useful tool in initial screening studies but requiring careful interpretation of results. Further characterization of this compound in cellular assays is needed to fully assess its comparative performance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 4. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 5. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorpromazine Induces Basolateral Aquaporin-2 Accumulation via F-Actin Depolymerization and Blockade of Endocytosis in Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Validating Clathrin-Mediated Endocytosis Inhibition: A Comparative Guide to Clathrin-IN-1 (Pitstop 2) and Dynasore
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of Clathrin-Mediated Endocytosis (CME): Clathrin-IN-1 (also known as Pitstop® 2), a direct clathrin inhibitor, and Dynasore, which targets the GTPase dynamin. This document presents supporting experimental data, detailed protocols for validation assays, and visual diagrams to elucidate the underlying molecular pathways and experimental workflows.
Comparative Analysis of CME Inhibitors
The inhibitory effects of Clathrin-IN-1 (Pitstop 2) and Dynasore on CME are typically quantified by measuring the uptake of specific cargo molecules, such as transferrin, which is a well-established marker for this pathway. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Inhibitor | Target | Mechanism of Action | Cargo | Cell Type | IC50 |
| Clathrin-IN-1 (Pitstop® 2) | Clathrin Heavy Chain (N-terminal domain) | Competitively inhibits the interaction of adaptor proteins (like amphiphysin) with the clathrin terminal domain, thereby stalling clathrin-coated pit dynamics. | Transferrin | - | 12 µM (for inhibition of amphiphysin association) |
| Transferrin | J774A.1 macrophages | 20-40 µM (effective concentration)[1] | |||
| Transferrin | HeLa cells | ~20-30 µM (effective concentration)[2][3][4] | |||
| Dynasore | Dynamin (GTPase activity) | A non-competitive inhibitor of the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin Drp1, which is essential for the scission of clathrin-coated vesicles from the plasma membrane.[5] | Transferrin | Multiple cell types | ~15 µM[5][6][7] |
| Transferrin | Human osteosarcoma epithelial cells | 5.7 µM (for Dyngo-4a, a derivative)[8] |
Signaling Pathway and Experimental Workflow
To visualize the points of intervention for these inhibitors and the process for their validation, the following diagrams are provided.
Caption: Clathrin-Mediated Endocytosis pathway and points of inhibition.
Caption: Experimental workflow for validating CME inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of CME inhibitors.
Transferrin Uptake Assay for CME Inhibition
This assay measures the internalization of fluorescently labeled transferrin, a standard cargo for CME.
Materials:
-
Cells (e.g., HeLa, J774A.1, or other suitable cell line) cultured on coverslips or in multi-well plates.
-
Serum-free medium (SFM).
-
Fluorescently labeled Transferrin (e.g., Alexa Fluor 647-Transferrin).
-
CME inhibitor (Clathrin-IN-1 or Dynasore) dissolved in an appropriate solvent (e.g., DMSO).
-
Control solvent (e.g., DMSO).
-
Ice-cold Phosphate Buffered Saline (PBS).
-
Acid wash buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0).
-
Fixative (e.g., 4% Paraformaldehyde (PFA) in PBS).
-
Mounting medium with a nuclear stain (e.g., DAPI).
Procedure:
-
Cell Preparation: Seed cells on coverslips in a 24-well plate and grow to 50-80% confluency.[9]
-
Serum Starvation: Wash the cells with pre-warmed SFM and then incubate in SFM for 30-60 minutes at 37°C and 5% CO2 to starve the cells.[10][11]
-
Inhibitor Pre-incubation: Treat the cells with the desired concentrations of the CME inhibitor (or solvent control) in SFM for 15-30 minutes at 37°C.[2][5]
-
Cargo Internalization: Add pre-warmed SFM containing the fluorescently labeled transferrin (e.g., 10 µg/mL) and the inhibitor to the cells.[10] Incubate for a defined period (e.g., 1-10 minutes) at 37°C to allow for endocytosis.[10][11]
-
Stop Internalization: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.[9]
-
Acid Wash: To remove any transferrin that is bound to the cell surface but not internalized, incubate the cells with a cold acid wash buffer for 5-6 minutes on ice.[9][12]
-
Washing: Wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using a mounting medium containing a nuclear stain.
-
Imaging and Quantification: Acquire images using a confocal microscope. Quantify the fluorescence intensity of the internalized transferrin per cell using image analysis software (e.g., ImageJ).[3]
Epidermal Growth Factor (EGF) Uptake Assay
This assay is used to assess the internalization of the EGF receptor, another process that can be mediated by CME.
Materials:
-
Cells expressing the EGF receptor (e.g., A549 cells) cultured on coverslips.
-
Serum-free DMEM with 0.3% BSA.
-
Fluorescently labeled EGF (e.g., Alexa Fluor-EGF).
-
CME inhibitor and solvent control.
-
Ice-cold PBS.
-
Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.8).[9]
-
Fixative (4% PFA in PBS).
-
Mounting medium.
Procedure:
-
Cell Preparation: Grow cells on coverslips to 50-80% confluency.[9]
-
Serum Deprivation: Incubate cells in serum-free DMEM with 0.3% BSA for at least 1 hour at 37°C.[9]
-
Inhibitor Pre-incubation: Pre-treat the cells with the CME inhibitor or solvent control for the desired time and concentration.
-
Ligand Binding: Replace the medium with a solution of fluorescent EGF (e.g., 2 ng/mL) in DMEM with 0.3% BSA and incubate on ice for 1 hour in the dark to allow binding to the receptor without internalization.[9]
-
Internalization: Wash the cells with ice-cold PBS to remove unbound ligand, then add pre-warmed medium with the inhibitor and transfer the cells to a 37°C incubator for various time points (e.g., 5, 15, 30 minutes) to allow endocytosis.
-
Stop and Strip: Stop the internalization by placing the dishes on ice and washing with ice-cold PBS. Perform an acid wash as described above to remove non-internalized EGF.[9]
-
Fixation and Imaging: Fix the cells with 4% PFA and proceed with imaging and quantification as described for the transferrin uptake assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 4. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Epidermal Growth Factor (EGF) Receptor Endocytosis Assay in A549 Cells [bio-protocol.org]
- 10. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 11. Clathrin-mediated endocytosis is inhibited during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flowcytometry-embl.de [flowcytometry-embl.de]
A Comparative Guide to Endocytosis Inhibitors: Clathrin-IN-3 vs. Dynasore
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular trafficking, clathrin-mediated endocytosis (CME) stands as a pivotal pathway for the internalization of a vast array of molecules, from essential nutrients to signaling receptors. The precise regulation of this process is paramount for cellular homeostasis, and its dysregulation is implicated in numerous diseases. Consequently, small molecule inhibitors of CME are invaluable tools for dissecting its mechanisms and represent promising therapeutic leads. This guide provides a detailed comparison of two such inhibitors that target different key stages of CME: Clathrin-IN-3, a specific inhibitor of clathrin function, and Dynasore, a well-established inhibitor of the GTPase dynamin.
Mechanism of Action: Targeting Different Steps of Vesicle Formation
Clathrin-mediated endocytosis is a multi-step process that begins with the recruitment of clathrin and adaptor proteins to the plasma membrane, leading to the formation of a clathrin-coated pit. This pit invaginates and is ultimately pinched off to form a clathrin-coated vesicle, a step that requires the action of the large GTPase, dynamin.
This compound acts at an early stage of this process by directly targeting clathrin. Specifically, it inhibits the protein-protein interaction between the N-terminal domain of the clathrin heavy chain and the protein amphiphysin.[1][2] This interaction is crucial for the proper assembly and maturation of the clathrin-coated pit. By disrupting this interaction, this compound effectively halts the formation of functional clathrin coats.
Dynasore , in contrast, targets a later, critical step in CME. It is a non-competitive inhibitor of the GTPase activity of dynamin.[3] Dynamin assembles as a collar at the neck of the invaginated clathrin-coated pit, and its GTPase activity is essential to provide the mechanical force required for the scission of the vesicle from the plasma membrane. By inhibiting this activity, Dynasore prevents the release of the vesicle, leading to an accumulation of clathrin-coated pits at the cell surface.[3]
Efficacy and Potency: A Quantitative Comparison
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target by 50%. It is important to note that a direct comparison of IC50 values should be made with caution, as they can be influenced by the specific assay conditions.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | Clathrin Terminal Domain - Amphiphysin Interaction | In vitro Protein-Protein Interaction Assay | 6.9 µM | [1][2] |
| Dynasore | Dynamin GTPase Activity | In vitro GTPase Assay | ~15 µM | [3] |
Note: The IC50 values presented are from in vitro assays and may differ in cell-based assays.
Experimental Protocols
To facilitate the replication and further investigation of the efficacy of these inhibitors, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Clathrin Terminal Domain - Amphiphysin Interaction Assay (for this compound Efficacy)
This enzyme-linked immunosorbent assay (ELISA)-based protocol is designed to quantify the inhibition of the interaction between the clathrin terminal domain (TD) and amphiphysin.
Materials:
-
Recombinant purified His6-tagged amphiphysin B/C domain
-
Recombinant purified GST-tagged clathrin TD
-
High-binding 96-well microplates
-
Primary antibody against GST
-
HRP-conjugated secondary antibody
-
TMB substrate
-
This compound or other test compounds
-
Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Coat the wells of a 96-well plate with His6-amphiphysin B/C domain (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the wells three times with Wash Buffer.
-
Blocking: Block the wells with Assay Buffer for 1 hour at room temperature.
-
Inhibitor Incubation: Add serial dilutions of this compound or control compounds to the wells and incubate for 30 minutes at room temperature.
-
Clathrin TD Incubation: Add GST-clathrin TD (e.g., 0.5 µg/mL in Assay Buffer) to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Primary Antibody Incubation: Add anti-GST primary antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Detection: Add TMB substrate and incubate until a blue color develops.
-
Stopping Reaction: Stop the reaction by adding Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Dynamin GTPase Assay (for Dynasore Efficacy)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin.
Materials:
-
Purified recombinant dynamin
-
GTP solution
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT)
-
Malachite Green reagent
-
Phosphate standard solution
-
Dynasore or other test compounds
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing Assay Buffer, purified dynamin, and serial dilutions of Dynasore or control compounds.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Initiate the reaction by adding GTP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction & Color Development: Stop the reaction and develop the color by adding Malachite Green reagent to each well.
-
Incubation: Incubate at room temperature for 15-20 minutes to allow color development.
-
Measurement: Read the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Generate a phosphate standard curve. Convert the absorbance readings of the samples to the amount of Pi released. Plot the rate of GTP hydrolysis against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cellular Transferrin Uptake Assay (for assessing CME inhibition)
This cell-based assay measures the internalization of fluorescently labeled transferrin, a classic cargo of CME.
Materials:
-
Adherent cells grown on coverslips or in 96-well imaging plates
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Serum-free cell culture medium
-
Inhibitors (this compound, Dynasore)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells on coverslips or in imaging plates and allow them to adhere overnight.
-
Serum Starvation: Starve the cells in serum-free medium for 1-2 hours to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound, Dynasore, or vehicle control for a specified time (e.g., 30 minutes).
-
Transferrin Pulse: Add fluorescently labeled transferrin to the medium and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow internalization.
-
Washing: Quickly wash the cells with ice-cold PBS to stop endocytosis and remove surface-bound transferrin. An acid wash step (e.g., with a low pH buffer) can be included for more complete removal of surface signal.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining: Stain the cell nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantification: Quantify the intracellular fluorescence intensity of transferrin per cell.
-
Data Analysis: Plot the normalized intracellular fluorescence against the inhibitor concentration to determine the cellular IC50 for CME inhibition.
Visualizing the Inhibition Pathways
To better understand the distinct points of intervention of this compound and Dynasore, the following diagrams illustrate the CME pathway and the specific steps targeted by each inhibitor.
Caption: Overview of the Clathrin-Mediated Endocytosis Pathway.
Caption: Points of intervention for this compound and Dynasore in CME.
Experimental Workflow for Inhibitor Comparison
A logical workflow for comparing the efficacy of this compound and Dynasore is outlined below.
Caption: Workflow for comparing this compound and Dynasore efficacy.
Conclusion and Future Directions
Both this compound and Dynasore are valuable chemical tools for the study of clathrin-mediated endocytosis, each with a distinct mechanism of action. This compound offers a more targeted approach by inhibiting a specific protein-protein interaction essential for clathrin coat formation, while Dynasore provides a potent block at the final scission step.
The choice of inhibitor will depend on the specific research question. For studies focused on the early events of clathrin coat assembly, this compound would be a more appropriate tool. For investigating the role of vesicle scission and the consequences of its inhibition, Dynasore remains a widely used standard.
It is important for researchers to be aware of potential off-target effects, which have been reported for Dynasore. Future studies directly comparing the specificity and cellular effects of this compound and Dynasore in a range of cell types and assays will be crucial for a more comprehensive understanding of their relative advantages and limitations. The development of more potent and specific inhibitors targeting various stages of CME will continue to be a high priority in the field, paving the way for a deeper understanding of this fundamental cellular process and the development of novel therapeutic strategies.
References
Navigating the Maze of Clathrin Inhibition: A Comparative Guide to Clathrin-IN-3 and Alternatives
For researchers, scientists, and drug development professionals delving into the intricate world of cellular trafficking, the selective inhibition of clathrin-mediated endocytosis (CME) presents a powerful tool. This guide provides a comparative analysis of "Clathrin-IN-3," a known inhibitor of the clathrin terminal domain, alongside other widely used alternatives. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a comprehensive understanding of their mechanisms and applications.
Clathrin-mediated endocytosis is a fundamental cellular process responsible for the internalization of a vast array of molecules, from nutrients and growth factors to pathogens. Its intricate machinery involves the coat protein clathrin, which, along with a host of accessory proteins, orchestrates the formation of vesicles for intracellular transport. The ability to selectively block this pathway offers immense potential for both basic research and therapeutic development.
Unveiling the Inhibitors: A Head-to-Head Comparison
This guide focuses on this compound and two other prominent inhibitors of endocytosis: Pitstop® 2 and Dynasore. Each compound targets a distinct component of the endocytic machinery, leading to varied efficacy and potential off-target effects across different cell types.
This compound , also known as Compound 25, is a small molecule designed to inhibit the interaction between the clathrin terminal domain and amphiphysin, a key protein in CME.[1] While it demonstrates potent inhibition in biochemical assays, its utility in cellular studies has been limited by its poor cell permeability in its originally published form.[2]
Pitstop® 2 is a cell-permeable inhibitor that also targets the clathrin terminal domain, preventing its interaction with various accessory proteins. It has been widely used to study the roles of CME in various cellular processes. However, it's important to note that some studies have reported off-target effects and cytotoxicity at higher concentrations.[3]
Dynasore takes a different approach by targeting the GTPase activity of dynamin, a protein essential for the "pinching off" of clathrin-coated vesicles from the cell membrane.[4] Its broad-spectrum inhibition of dynamin makes it a potent blocker of CME, but it can also affect other dynamin-dependent cellular processes.[5]
Performance Snapshot: A Data-Driven Comparison
To provide a clear and objective comparison, the following tables summarize the available quantitative data on the efficacy and cytotoxicity of these inhibitors across various cell lines.
Table 1: Inhibition of Clathrin-Mediated Endocytosis (Transferrin Uptake)
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| This compound | - | In vitro clathrin-amphiphysin interaction | 6.9 µM | [2] |
| U2OS | Transferrin Uptake | Not cell-permeable | [2] | |
| Pitstop® 2 | HeLa | Transferrin Uptake | ~20-30 µM | [6] |
| J774A.1 | Transferrin Uptake | 20-40 µM | [7] | |
| BEAS-2B | Transferrin Uptake | ~20 µM | [6] | |
| COS-7 | Transferrin Uptake | Inhibition observed | [6] | |
| Dynasore | HeLa | Transferrin Uptake | ~15 µM | [4][8] |
| CCRF-CEM | Transferrin Uptake | Inhibition observed with 5 µM | [5] | |
| THP-1 | Transferrin Uptake | Inhibition observed with 5 µM | [5] |
Table 2: Cytotoxicity of Clathrin Inhibitors
| Inhibitor | Cell Line | Assay | Concentration/IC50 | Effect | Reference |
| This compound | - | - | Data not available | - | |
| Pitstop® 2 | HeLa | Cell Viability | 1-30 µM (24h) | Induces apoptosis and inhibits growth | [7] |
| NIH3T3 | Cell Viability | 1-30 µM (48h) | No significant effect | [7] | |
| A549 | CCK-8 | Concentration-dependent decrease | Cytotoxic | [9] | |
| Dynasore | MCF-7 | MTT | Concentration-dependent | Cytotoxic | [10] |
| MNNG/HOS | CCK-8 | Concentration-dependent | Suppresses proliferation | [11] | |
| MG-63 | CCK-8 | Concentration-dependent | Suppresses proliferation | [11] | |
| U2-OS | CCK-8 | Concentration-dependent | Suppresses proliferation | [11] | |
| CCRF-CEM | PrestoBlue | >40 µM (48h) | Limited reduction in viability | [5] | |
| THP-1 | PrestoBlue | >40 µM (48h) | Limited reduction in viability | [5] | |
| HT22 | MTT | >50 µM (16h) | Low toxicity | [12] |
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of Clathrin-Mediated Endocytosis and targets of inhibitors.
Caption: Experimental workflow for a typical Transferrin uptake assay.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are provided below.
Transferrin Uptake Assay (Microscopy-based)
This protocol is a standard method to quantify the efficiency of clathrin-mediated endocytosis.
Materials:
-
Cells of interest cultured on glass coverslips
-
Serum-free cell culture medium
-
Fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Clathrin inhibitor (this compound, Pitstop® 2, Dynasore) or vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Serum Starvation: Wash the cells once with warm serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C to deplete endogenous transferrin.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of the clathrin inhibitor or vehicle control in serum-free medium for 30 minutes at 37°C.
-
Transferrin Uptake: Add fluorescently-labeled transferrin to the medium (final concentration typically 25-50 µg/mL) and incubate for 15-30 minutes at 37°C to allow for internalization.
-
Washing: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold PBS to remove unbound transferrin.
-
Acid Wash (Optional): To remove surface-bound transferrin, wash the cells with a pre-chilled, acidic buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) for 1 minute on ice. Immediately wash three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. If desired, permeabilize the cells and stain for intracellular markers. Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).
Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Clathrin inhibitor (this compound, Pitstop® 2, Dynasore) or vehicle (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing various concentrations of the clathrin inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well (typically 10% of the medium volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Conclusion
The choice of a clathrin inhibitor is a critical decision in experimental design. While This compound shows promise in biochemical assays, its limited cell permeability currently restricts its widespread use in cellular studies. Pitstop® 2 offers a cell-permeable option for targeting the clathrin terminal domain, but researchers should be mindful of potential off-target effects and cytotoxicity. Dynasore , a potent inhibitor of dynamin, effectively blocks CME but may also impact other dynamin-dependent pathways.
This guide provides a framework for selecting the most appropriate inhibitor based on the specific research question and experimental system. The provided data and protocols should empower researchers to conduct rigorous and reproducible studies to further unravel the complexities of clathrin-mediated endocytosis and its role in health and disease. It is imperative to perform dose-response experiments and appropriate controls to validate the effects of any inhibitor in the chosen cell type.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dynasore suppresses cell proliferation, migration, and invasion and enhances the antitumor capacity of cisplatin via STAT3 pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Independent Verification of "Clathrin-IN-3" Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clathrin-IN-3 with alternative inhibitors of clathrin-mediated endocytosis (CME). Due to the limited availability of published research and specific experimental data for this compound, this document focuses on presenting the currently available information and comparing it with well-characterized alternative compounds. Detailed experimental protocols are provided to enable independent verification and comparative studies.
Overview of this compound and Alternatives
Clathrin-mediated endocytosis is a vital cellular process responsible for the internalization of a wide range of molecules from the cell surface. This pathway is initiated by the assembly of clathrin coats on the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form vesicles. Given its central role in cellular trafficking, nutrient uptake, and signaling, the inhibition of CME is a key area of research for understanding and potentially treating various diseases.
This compound is a small molecule inhibitor of clathrin. Available data indicates that it has an IC50 of 6.9 μM and is suggested to function by inhibiting the interaction between the clathrin terminal domain and amphiphysin. However, to date, no peer-reviewed research articles with detailed experimental data or specific protocols for its use have been identified.
This guide provides a comparative overview of this compound and other known inhibitors of CME, for which more extensive experimental data is available.
Data Presentation: Comparison of Clathrin-Mediated Endocytosis Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 Value | Key Characteristics & Limitations |
| This compound | Clathrin | Potentially inhibits clathrin terminal domain-amphiphysin interaction. | 6.9 µM | Limited publicly available research data and protocols. |
| Clathrin-IN-2 | Clathrin & Dynamin | Potent inhibitor of CME and also inhibits dynamin I GTPase activity. | 2.3 µM (CME), 7.7 µM (dyn I GTPase) | Dual-target inhibitor. |
| Clathrin-IN-4 | Clathrin & Dynamin | A Wiskostatin analogue that inhibits CME and dynamin I GTPase activity. | 2.1 µM (CME), 9.1 µM (dyn I GTPase) | Dual-target inhibitor. |
| Pitstop 2 | Clathrin Terminal Domain | Disrupts the interaction of amphiphysin and other accessory proteins with the clathrin terminal domain. | ~15-30 µM (in vitro) | Cell-permeable but has been reported to have off-target effects and potential cytotoxicity. |
| Dynasore | Dynamin | Inhibits the GTPase activity of dynamin, preventing the scission of clathrin-coated pits. | ~15 µM (in vitro) | Targets a key scission protein in CME; may affect other dynamin-dependent processes. |
| Dyngo-4a (Hydroxy-Dynasore) | Dynamin I/II | An improved, less cytotoxic analog of Dynasore that inhibits dynamin's GTPase activity. | 0.38 µM (Dynamin I), 2.3 µM (Dynamin II) | More potent and less cytotoxic than Dynasore. |
| ES9-17 | Clathrin Heavy Chain | An analog of Endosidin9 that inhibits the function of the clathrin heavy chain. | EC50 of 13 µM for inhibition of FM4-64 uptake. | Shown to be effective in plant cells. |
Experimental Protocols
To facilitate the independent verification of this compound and its comparison with other inhibitors, a detailed protocol for a transferrin uptake assay is provided below. Transferrin is a well-established cargo for clathrin-mediated endocytosis.
Transferrin Uptake Assay to Measure Clathrin-Mediated Endocytosis
This protocol allows for the quantitative analysis of CME inhibition by measuring the internalization of fluorescently labeled transferrin.
Materials:
-
Cells (e.g., HeLa, A549, or a cell line relevant to the research) cultured on glass coverslips in a 24-well plate.
-
Serum-free cell culture medium.
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488).
-
Inhibitor stock solution (e.g., this compound dissolved in DMSO).
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: Wash the cells twice with warm serum-free medium. Incubate the cells in serum-free medium for 1 hour at 37°C in a CO2 incubator to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Prepare working concentrations of the inhibitor (e.g., this compound at various concentrations) in serum-free medium. A vehicle control (e.g., DMSO) should be run in parallel. Remove the starvation medium and add the inhibitor-containing medium to the cells. Incubate for the desired pre-treatment time (e.g., 30 minutes to 1 hour) at 37°C.
-
Transferrin Uptake: Add fluorescently labeled transferrin to each well at a final concentration of 25 µg/mL. Incubate for 10-15 minutes at 37°C to allow for internalization.
-
Stop Uptake and Remove Surface-Bound Transferrin: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold PBS to remove non-internalized transferrin. To remove any remaining surface-bound transferrin, an acid wash step (e.g., with a glycine-based acidic buffer) can be included.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The amount of internalized transferrin can be quantified by measuring the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ or CellProfiler). The percentage of inhibition can be calculated relative to the vehicle-treated control cells.
Mandatory Visualizations
Signaling Pathway: Clathrin-Mediated Endocytosis
A Comparative Guide: Pharmacological vs. Genetic Inhibition of Clathrin Function
In the study of cellular trafficking, understanding the role of clathrin-mediated endocytosis (CME) is fundamental. Researchers have two primary tools at their disposal to probe its function: acute chemical inhibition and systematic genetic knockdown or knockout. This guide provides an objective comparison between these two approaches.
A Note on "Clathrin-IN-3": As "this compound" does not correspond to a widely documented chemical inhibitor in publicly available scientific literature, this guide will use the well-characterized compound Pitstop 2 as a representative example of a pharmacological inhibitor that targets the clathrin N-terminal domain.
Section 1: Overview of Mechanisms
Chemical Inhibition: The Acute Approach
Chemical inhibitors offer rapid and often reversible control over protein function. Pitstop 2 is a cell-permeable small molecule designed to interfere with CME by binding to the N-terminal "terminal domain" (TD) of the clathrin heavy chain.[1][2] This binding is intended to block the interaction between clathrin and various adaptor proteins, such as amphiphysin, which is a critical step for the assembly of clathrin-coated pits.[3]
However, a significant body of research has demonstrated that Pitstop 2 is not entirely specific to clathrin. It has been shown to inhibit clathrin-independent endocytosis (CIE) and may have other cellular targets.[4][5][6] This lack of specificity is a critical consideration when interpreting experimental results.
Genetic Knockdown: The Specific Approach
Genetic methods, such as RNA interference (siRNA, shRNA) and CRISPR-Cas9 gene editing, aim to reduce or eliminate the expression of the clathrin protein itself.
-
siRNA/shRNA: These techniques introduce small RNA molecules that are complementary to the messenger RNA (mRNA) of the clathrin heavy chain (CLTC). This leads to the degradation of the mRNA, thereby preventing the synthesis of the clathrin protein. The effect is potent but transient, as the siRNA is diluted with cell division.
-
CRISPR-Cas9: This gene-editing tool can be used to introduce permanent mutations into the CLTC gene, typically resulting in a frameshift that leads to a non-functional protein or a complete knockout of the gene.[7] This creates a stable cell line for studying the long-term consequences of clathrin loss.
Section 2: Head-to-Head Comparison
The choice between a chemical inhibitor and a genetic approach depends heavily on the experimental question. The following table summarizes the key characteristics of each method.
| Feature | Chemical Inhibition (e.g., Pitstop 2) | Genetic Knockdown (siRNA/CRISPR) |
| Mechanism | Binds to N-terminal domain of clathrin heavy chain, blocking adaptor interaction.[1] | Reduces or eliminates clathrin protein expression via mRNA degradation (siRNA) or gene mutation (CRISPR).[7][8] |
| Onset of Action | Rapid (minutes).[9] | Slow (24-72 hours for protein depletion). |
| Duration of Effect | Transient (minutes to hours), dependent on compound washout.[2] | Long-lasting (days for siRNA) or permanent (CRISPR). |
| Reversibility | Reversible upon removal of the compound.[2] | Generally considered irreversible (CRISPR) or requires cell division to reverse (siRNA). |
| Specificity | Moderate to Low. Known to inhibit clathrin-independent pathways and have off-target effects.[5][6] | High for the target gene (CLTC). Cellular compensatory mechanisms can be an indirect effect. |
| Control | Dose-dependent inhibition. | Knockdown efficiency can be variable; requires validation. |
| Cellular Impact | Can cause acute toxicity or stress responses.[1] | May induce cellular adaptation or compensatory pathways over time. Complete knockout can be lethal in some cell types.[10] |
| Ease of Use | Simple to apply to cell cultures. | Requires transfection or transduction protocols, validation steps, and potentially single-cell cloning. |
| Ideal For | Acute studies, high-throughput screening, investigating processes with rapid kinetics. | Definitive loss-of-function studies, investigating long-term effects, avoiding chemical off-targets. |
Section 3: Quantitative Data Summary
The efficacy of both methods is typically measured using functional assays, most commonly the uptake of fluorescently labeled transferrin, a canonical cargo of the CME pathway.
| Method | System (Cell Line) | Key Quantitative Result | Reference(s) |
| Pitstop 2 | HeLa | Half-maximal inhibition (IC50) of transferrin uptake at ~18 µM. | [4] |
| Pitstop 2 | HeLa | Significant inhibition of transferrin uptake observed at 20-30 µM. | [9][11] |
| siRNA Knockdown | Mouse Embryonic Stem Cells | Significant reduction in transferrin uptake following CLTC knockdown. | [8] |
| siRNA Knockdown | TRVb-EFL Cells | Rate of transferrin endocytosis is cooperatively dependent on clathrin concentration, dropping sharply below a threshold. | [12] |
| CRISPR Knockout | A549 | Significantly inhibited, but did not completely block, SFTSV virus infection, indicating alternative entry pathways. | [7] |
Section 4: Visualized Mechanisms and Workflows
Section 5: Experimental Protocols
Protocol 1: Chemical Inhibition of CME with Pitstop 2
This protocol describes a typical experiment to measure the effect of Pitstop 2 on transferrin (Tfn) uptake.
-
Cell Plating: Seed HeLa cells in a 24-well plate containing glass coverslips to be 60-80% confluent on the day of the experiment.
-
Starvation: On the day of the experiment, wash cells once with serum-free medium (SFM) and incubate in SFM for 30 minutes at 37°C to deplete endogenous transferrin.
-
Inhibitor Pre-incubation: Prepare a stock solution of Pitstop 2 in DMSO. Dilute the stock in pre-warmed SFM to the desired final concentration (e.g., 20-30 µM). A DMSO-only control should be prepared in parallel. Remove the starvation medium and add the Pitstop 2 or DMSO control medium to the cells. Incubate for 15 minutes at 37°C.[9]
-
Cargo Internalization: Add fluorescently-labeled transferrin (e.g., Alexa Fluor 594-Tfn) to each well at a final concentration of 25 µg/mL. Incubate for an additional 15-30 minutes at 37°C in the presence of the inhibitor.
-
Stopping Endocytosis: Place the plate on ice and wash the cells twice with ice-cold PBS to stop endocytosis.
-
Acid Wash (Optional): To remove surface-bound Tfn, wash the cells with a low pH acid buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2 minutes on ice. Wash again with ice-cold PBS.
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Wash with PBS, mount the coverslips onto slides, and image using fluorescence microscopy. Quantify the intracellular fluorescence intensity per cell.
Protocol 2: siRNA-mediated Knockdown of Clathrin Heavy Chain (CLTC)
This protocol outlines the steps for transiently depleting clathrin heavy chain.
-
Cell Plating: On Day 0, seed HeLa cells in a 6-well plate so they will be 50-70% confluent at the time of transfection. Use antibiotic-free growth medium.
-
Prepare siRNA-Lipid Complex:
-
On Day 1, dilute CLTC-targeting siRNA (and a non-targeting control siRNA) in an appropriate volume of serum-free, RNase-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in the 6-well plate. Gently swirl the plate to distribute.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C. The optimal time depends on the cell line and the turnover rate of the target protein.
-
Validation and Assay:
-
Validation (Day 3 or 4): Harvest a portion of the cells for Western blot analysis. Lyse the cells, run the protein on an SDS-PAGE gel, and probe with antibodies against clathrin heavy chain and a loading control (e.g., GAPDH or actin) to confirm knockdown efficiency.
-
Functional Assay (Day 3 or 4): Re-plate the remaining cells onto coverslips if necessary. Perform the Transferrin Uptake Assay as described in Protocol 1 (steps 2-7, without the inhibitor treatment).
-
Conclusion and Recommendations
Both pharmacological inhibition and genetic knockdown are powerful techniques for dissecting the role of clathrin in cellular processes. The choice between them represents a fundamental trade-off between temporal control and target specificity.
-
Chemical inhibitors like Pitstop 2 are invaluable for studying acute events and for high-throughput applications where the speed of onset is critical. However, their known off-target effects necessitate careful controls, such as using inactive analogs and validating key findings with more specific methods.[4][6]
-
Genetic knockdown (siRNA) or knockout (CRISPR) provides the most definitive evidence for the involvement of clathrin in a specific process.[7] This approach is the gold standard for specificity. Researchers must, however, be aware of the longer experimental timeline, the potential for cellular adaptation to the chronic loss of a key protein, and the possibility that complete clathrin knockout may be lethal in their system of interest.[10]
For a comprehensive research strategy, these methods can be used synergistically. An initial screen or kinetic study might employ a chemical inhibitor, with subsequent validation of key results performed using the more specific and rigorous genetic knockdown approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Knockout of CLTC gene reduces but not completely block SFTSV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clathrin-Mediated Endocytosis Regulates a Balance between Opposing Signals to Maintain the Pluripotent State of Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly Cooperative Control of Endocytosis by Clathrin - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: Clathrin-IN-3 in Clathrin-Mediated Endocytosis Inhibition
A Comparative Analysis Against Established Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Clathrin-IN-3, a novel inhibitor of clathrin-mediated endocytosis (CME), against established compounds used in the field. The data presented herein is based on publicly available experimental findings, offering an objective assessment to aid in the selection of appropriate research tools.
Introduction to Clathrin-Mediated Endocytosis and its Inhibition
Clathrin-mediated endocytosis is a vital cellular process responsible for the internalization of a wide range of molecules from the cell surface, including nutrients, growth factors, and receptors. This process is orchestrated by the assembly of a clathrin coat on the plasma membrane, which invaginates to form a clathrin-coated vesicle. Given its central role in cellular physiology, the targeted inhibition of CME is a powerful tool for studying cellular processes and a potential therapeutic strategy for various diseases.
This compound is a small molecule inhibitor that targets the interaction between the clathrin heavy chain's N-terminal domain (TD) and accessory proteins, such as amphiphysin. This interaction is crucial for the recruitment of clathrin to the site of vesicle formation. By disrupting this protein-protein interaction, this compound effectively blocks the initiation of CME.
Performance Comparison of Clathrin Inhibitors
The following table summarizes the quantitative performance of this compound and other widely used inhibitors of clathrin-mediated endocytosis. The data is compiled from various studies and presented to facilitate a direct comparison.
| Inhibitor | Target | Assay | IC50 / EC50 | Key Remarks |
| This compound | Clathrin Terminal Domain - Amphiphysin Interaction | Protein-Protein Interaction Assay | 6.9 µM | Also known as Compound 25.[1][2] |
| Pitstop 2 | Clathrin Terminal Domain - Amphiphysin Interaction | Protein-Protein Interaction Assay | 12 µM | Widely used, but has shown off-target effects and can inhibit clathrin-independent endocytosis.[3][4][5][6] |
| Dynasore | Dynamin GTPase | Transferrin Uptake Assay | ~15 µM[7][8][9] | Inhibits dynamin, a key component of CME, but is not a direct clathrin inhibitor. |
| ES9 | Clathrin Heavy Chain | Not Specified | Not Specified | Identified as a clathrin inhibitor, but also acts as a mitochondrial uncoupler.[3] |
| ES9-17 | Clathrin Heavy Chain | FM4-64 Uptake Assay (Arabidopsis) | 13 µM[1][10] | An analog of ES9 with improved specificity. Reduces transferrin uptake in HeLa cells at 30 µM.[1][10] |
Signaling Pathway and Inhibitor Action
The following diagram illustrates the key steps in clathrin-mediated endocytosis and the points of intervention for different inhibitors.
Figure 1. Simplified pathway of clathrin-mediated endocytosis and inhibitor targets.
Experimental Protocols
A standard method for quantifying the inhibition of clathrin-mediated endocytosis is the transferrin uptake assay. Transferrin is a protein that is almost exclusively internalized through CME, making it a reliable marker for this pathway.
Transferrin Uptake Assay Protocol
-
Cell Culture: Plate cells (e.g., HeLa or other suitable cell lines) on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Serum Starvation: Prior to the assay, starve the cells in serum-free medium for 30-60 minutes at 37°C. This step helps to clear surface-bound transferrin and upregulate transferrin receptor expression.
-
Inhibitor Incubation: Pre-incubate the cells with the desired concentration of the inhibitor (e.g., this compound, Pitstop 2, Dynasore) or vehicle control (e.g., DMSO) in serum-free medium for a specified time (e.g., 15-30 minutes) at 37°C.
-
Transferrin Internalization: Add fluorescently labeled transferrin (e.g., Alexa Fluor 594-Transferrin) to the cells at a final concentration of 10-25 µg/mL and incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
Acid Wash: To remove any surface-bound transferrin that has not been internalized, wash the cells with a pre-chilled, acidic solution (e.g., 0.1 M glycine, 0.15 M NaCl, pH 3.0) for a short duration (e.g., 2 x 5 minutes) on ice.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. If desired, cell nuclei can be counterstained with a fluorescent dye like DAPI.
-
Imaging and Quantification: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. The amount of internalized transferrin can be quantified by measuring the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). The percentage of inhibition is calculated by comparing the fluorescence intensity in inhibitor-treated cells to that of vehicle-treated control cells.[2][7][11][12]
Experimental Workflow Diagram
References
- 1. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
- 5. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 12. protocols.io [protocols.io]
Safety Operating Guide
Proper Disposal Procedures for Clathrin-IN-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Clathrin-IN-3, a substance understood to be an inhibitor of clathrin-mediated endocytosis.
This compound is classified as a hazardous substance requiring careful disposal to prevent harm to personnel and the environment. It is known to cause serious eye irritation and is very toxic to aquatic life with long-lasting effects. Adherence to the following procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Safety and Handling
Before beginning any disposal procedures, it is crucial to be familiar with the safety precautions for handling this compound.
Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Impervious rubber gloves. |
| Body Protection | Protective clothing, such as a lab coat. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Wash with plenty of water and non-abrasive soap. If irritation occurs, seek medical advice. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Designate a specific, labeled hazardous waste container for this compound waste. The container must be made of a compatible material, be in good condition with no leaks, and have a secure screw-top cap.
-
Label the container clearly with the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic to Aquatic Life," "Eye Irritant").
-
Collect all waste materials containing this compound, including:
-
Unused or expired neat compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, gloves, weighing paper).
-
Empty stock vials (triple-rinse with a suitable solvent; the rinsate must also be collected as hazardous waste).
-
Step 2: Waste Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times , except when adding waste.
-
Segregate the this compound waste container from incompatible materials, such as strong oxidizing agents.
Step 3: Waste Disposal
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not exceed the accumulation time limits for hazardous waste as specified by your local and national regulations.
-
Complete all required waste disposal forms accurately and legibly, providing a full description of the waste contents.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis
This compound is an inhibitor of clathrin-mediated endocytosis (CME), a vital cellular process for internalizing molecules from the cell surface. CME involves the assembly of clathrin protein lattices on the plasma membrane, which drives the formation of vesicles that transport cargo into the cell.[1]
Inhibitors of this pathway, such as the well-characterized molecule Pitstop 2, often work by targeting key protein interactions. Pitstop 2, for example, is known to bind to the N-terminal domain of the clathrin heavy chain.[2] This interaction prevents the clathrin from binding to adaptor proteins, which are essential for linking clathrin to the membrane and its cargo. By disrupting this step, the formation of clathrin-coated pits is halted, and endocytosis is blocked. The diagram below illustrates this inhibitory mechanism.
Caption: Inhibition of clathrin-mediated endocytosis by this compound.
References
- 1. Insight into the role of clathrin‐mediated endocytosis inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Clathrin-IN-3
Essential safety protocols, operational procedures, and disposal plans for the potent and selective clathrin inhibitor, Clathrin-IN-3. This guide provides researchers, scientists, and drug development professionals with immediate, essential information to ensure the safe and effective handling of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a potent small molecule inhibitor that requires careful handling to minimize exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling potent chemical compounds should be strictly followed. The following recommendations are based on general safety guidelines for laboratory chemicals and information from suppliers of similar compounds.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving adds an extra layer of protection. |
| Body Protection | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of any aerosols or dust. |
Hazard Identification and First Aid:
| Hazard | Description | First Aid Measures |
| Eye Contact | May cause serious eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1] |
| Skin Contact | May cause skin irritation. | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if symptoms occur. |
| Inhalation | May cause respiratory irritation. | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. Collect spillage.[1] |
Operational Plan: From Receipt to Disposal
A clear and structured operational plan is crucial for the safe handling and use of this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in its original, tightly sealed container at -20°C. Protect from light.
2. Preparation of Stock Solution:
-
Work Environment: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment: Wear a lab coat, chemical safety goggles, and double nitrile gloves.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Use a spatula to transfer the solid and minimize the creation of dust.
-
Dissolving: Dissolve the weighed compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass in the calculated volume of DMSO.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
3. Use in Experiments (Example: Cell Culture):
-
Dilution: Thaw an aliquot of the stock solution. Further dilute the stock solution in your cell culture medium to achieve the desired final working concentration. It is good practice to perform serial dilutions.
-
Treatment: Add the diluted this compound solution to your cells and incubate for the desired experimental duration.
-
Controls: Always include a vehicle control (e.g., medium with the same concentration of DMSO) in your experiments.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation:
-
Liquid Waste: All solutions containing this compound (e.g., leftover stock solutions, cell culture media from treated wells) should be collected in a clearly labeled, sealed, and appropriate chemical waste container.
-
Solid Waste: All materials that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper, empty vials) should be collected in a designated, sealed hazardous waste bag or container.
Disposal Procedure:
-
Follow your institution's and local environmental regulations for the disposal of chemical waste.
-
Do not pour any waste containing this compound down the drain.
-
Ensure that waste containers are properly labeled with the contents, including the name of the chemical and the associated hazards.
Quantitative Data
| Parameter | Value | Source |
| IC₅₀ | 6.9 μM | [2] |
The IC₅₀ (half-maximal inhibitory concentration) value represents the concentration of this compound required to inhibit 50% of the clathrin activity in a specific assay. This value indicates the high potency of the compound.
Experimental Protocol: Inhibition of Clathrin-Mediated Endocytosis in Cell Culture
This protocol provides a general framework for assessing the effect of this compound on clathrin-mediated endocytosis in a cell-based assay.
Objective: To determine the inhibitory effect of this compound on the uptake of a cargo that utilizes clathrin-mediated endocytosis (e.g., transferrin).
Materials:
-
Cells cultured on coverslips or in appropriate culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20 μM).
-
Include a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
-
Cargo Uptake:
-
During the last 10-15 minutes of the inhibitor incubation, add fluorescently labeled transferrin to each well at a final concentration of approximately 25 µg/mL.
-
Continue to incubate at 37°C.
-
-
Stopping the Uptake:
-
To stop the endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.
-
-
Fixation:
-
Fix the cells by adding 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the intracellular fluorescence intensity of the labeled transferrin per cell using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity in the this compound-treated cells to the vehicle-treated control cells to determine the extent of inhibition.
-
Caption: Experimental workflow for a clathrin-mediated endocytosis inhibition assay.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
